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  • Product: 5-Bromo-6-fluoro-N-methylisatoic anhydride
  • CAS: 1980053-79-9

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 5-Bromo-6-fluoro-N-methylisatoic Anhydride (CAS 1980053-79-9)

The following technical guide details the properties, synthesis, and applications of 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS 1980053-79-9). This document is structured for researchers in medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS 1980053-79-9). This document is structured for researchers in medicinal chemistry and process development.

[1][2][3][4]

Executive Summary & Compound Identity

5-Bromo-6-fluoro-N-methylisatoic anhydride is a highly specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles such as quinazolin-4(3H)-ones and 1,4-benzodiazepines . Its unique substitution pattern—a bromine atom at the C5 position and a fluorine atom at C6—combined with N-methylation, imparts distinct electronic and steric properties that are critical for optimizing the pharmacokinetic profiles of kinase inhibitors and other small-molecule therapeutics.

This compound serves as a "masked" form of N-methyl-3-bromo-4-fluoroanthranilic acid, allowing for controlled, regioselective reactions with nucleophiles without the need for activating agents like EDC or HATU.

Chemical Identity Table
PropertySpecification
CAS Number 1980053-79-9
IUPAC Name 5-Bromo-6-fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Molecular Formula C₉H₅BrFNO₃
Molecular Weight 274.05 g/mol
Core Scaffold Isatoic Anhydride (Benzoxazine-dione)
Key Substituents 5-Bromo (aryl), 6-Fluoro (aryl), 1-Methyl (amide nitrogen)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₃CN; Insoluble in water

Structural Significance & Reactivity Profile

The reactivity of 5-Bromo-6-fluoro-N-methylisatoic anhydride is driven by the high electrophilicity of the C4 carbonyl carbon . The anhydride ring strain, combined with the electron-withdrawing effects of the halogen substituents, makes this compound highly reactive toward primary and secondary amines.

Mechanism of Action

Upon nucleophilic attack by an amine (R-NH₂), the anhydride ring undergoes a specific ring-opening reaction:

  • Nucleophilic Attack: The amine attacks the C4 carbonyl (more electrophilic than C2).

  • Decarboxylation: The carbamate intermediate collapses, releasing CO₂ (gas).

  • Product Formation: The result is an N-methyl-anthranilamide derivative.

This pathway is cleaner than direct amide coupling because the only byproduct is carbon dioxide, simplifying purification.

Reactivity Diagram

The following diagram illustrates the core reactivity and the influence of the halogen substituents.

ReactivityProfile Isatoic 5-Bromo-6-fluoro- N-methylisatoic Anhydride (CAS 1980053-79-9) Intermediate Carbamate Intermediate Isatoic->Intermediate Nucleophilic Attack (C4) Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Methyl-Anthranilamide (Precursor to Quinazolinones) Intermediate->Product Decarboxylation CO2 CO2 (Gas) (Byproduct) Intermediate->CO2

Figure 1: Reaction pathway of CAS 1980053-79-9 with amines, highlighting the clean release of CO₂.

Synthesis Protocol

The synthesis of CAS 1980053-79-9 typically proceeds from the corresponding anthranilic acid precursor. The introduction of the N-methyl group is a critical step that can be performed either on the anthranilic acid before cyclization or on the isatoic anhydride after cyclization. The post-cyclization methylation route is often preferred for high-value halogenated scaffolds to avoid protecting group manipulations.

Precursor Identification[4]
  • Starting Material: 2-Amino-3-bromo-4-fluorobenzoic acid.

  • Reagents: Triphosgene (or Phosgene), Sodium Hydride (NaH), Methyl Iodide (MeI).

Step-by-Step Synthesis Workflow
Step 1: Formation of the Isatoic Anhydride Ring[1]
  • Dissolution: Dissolve 2-amino-3-bromo-4-fluorobenzoic acid (1.0 eq) in dry THF or Dioxane.

  • Cyclization: Cool to 0°C. Add Triphosgene (0.35 eq) slowly to the solution.

  • Heating: Reflux the mixture for 2–4 hours. The reaction is complete when HCl evolution ceases and the starting material is consumed (monitor by TLC/LCMS).

  • Isolation: Concentrate the solvent. The 5-bromo-6-fluoroisatoic anhydride precipitates.[2] Filter and wash with cold ether.

Step 2: N-Methylation (Critical Step)
  • Suspension: Suspend the 5-bromo-6-fluoroisatoic anhydride (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Alkylation: Once gas evolution stops, add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Quench & Workup: Pour the mixture into ice-water. The product, 5-Bromo-6-fluoro-N-methylisatoic anhydride , will precipitate.

  • Purification: Filter the solid, wash with water and hexanes. Recrystallize from EtOAc/Hexanes if necessary.

SynthesisWorkflow Start 2-Amino-3-bromo- 4-fluorobenzoic Acid Step1 Cyclization (Triphosgene, THF, Reflux) Start->Step1 Ring Closure Intermediate 5-Bromo-6-fluoroisatoic Anhydride Step1->Intermediate Step2 N-Methylation (NaH, MeI, DMF, 0°C) Intermediate->Step2 Deprotonation & Alkylation Final 5-Bromo-6-fluoro- N-methylisatoic Anhydride (CAS 1980053-79-9) Step2->Final Precipitation

Figure 2: Two-step synthesis workflow from the anthranilic acid precursor.

Applications in Drug Discovery

This compound is a "privileged scaffold" for designing kinase inhibitors, particularly those targeting the ATP-binding pocket where the halogen atoms (Br, F) can engage in specific halogen bonding or fill hydrophobic pockets.

Synthesis of Quinazolinone Kinase Inhibitors

The primary application is the synthesis of N1-methyl-quinazolin-4-ones .

  • Protocol: React CAS 1980053-79-9 with an amine (R-NH₂) to form the amide, followed by condensation with an orthoester (e.g., trimethyl orthoformate) or an aldehyde + oxidant.

  • Therapeutic Relevance: This core is structurally analogous to intermediates used in the development of KRAS G12C inhibitors (e.g., Adagrasib analogs) and EGFR inhibitors.

Advantages Over Anthranilic Acid

Using the anhydride (CAS 1980053-79-9) instead of the free acid offers:

  • Stoichiometric Control: Prevents double-acylation.

  • Atom Economy: No coupling reagents (EDC/HOBt) required; the only byproduct is CO₂.

  • Purity: The resulting anthranilamides are often pure enough for the next step without chromatography.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Moisture Sensitivity: The anhydride functionality is sensitive to hydrolysis. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Storage: Keep at 2–8°C for long-term stability.

References

  • Sigma-Aldrich. 5-Bromo-6-fluoro-N-methylisatoic anhydride Product Page. Link

  • BenchChem. Properties and Applications of Halogenated Isatoic Anhydrides. Link

  • PubChem. Compound Summary: Isatoic Anhydride Derivatives. Link

  • ChemicalBook. Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid (Precursor). Link

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-6-fluoro-N-methylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these elements can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. It is within this context that 5-Bromo-6-fluoro-N-methylisatoic anhydride emerges as a compound of significant interest. This guide serves as a comprehensive technical resource, consolidating the available structural, and chemical information to empower researchers in harnessing its potential as a versatile building block in the synthesis of novel therapeutic agents.

Molecular Architecture and Physicochemical Properties

5-Bromo-6-fluoro-N-methylisatoic anhydride, systematically named 6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, possesses a strategically functionalized heterocyclic core.[1] The presence of a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzoxazine ring system, coupled with an N-methyl group, offers a unique combination of steric and electronic properties.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-6-fluoro-N-methylisatoic Anhydride [1]

PropertyValue
CAS Number 1980053-79-9
Molecular Formula C₉H₅BrFNO₃
Molecular Weight 274.04 g/mol
Appearance Off-white crystalline solid
Purity ≥95%
Synonym 6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

The chemical structure of 5-Bromo-6-fluoro-N-methylisatoic anhydride is depicted in the following diagram:

C1 C C2 C C1->C2 N7 N C1->N7 C3 C C2->C3 Br13 Br C2->Br13 C4 C C3->C4 F14 F C3->F14 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C N7->C8 C15 C N7->C15 O9 O C8->O9 O11 O C8->O11 =O C10 C O9->C10 C10->C6 O12 O C10->O12 =O c

Caption: Chemical structure of 5-Bromo-6-fluoro-N-methylisatoic anhydride.

Synthesis and Spectroscopic Characterization

While specific, detailed experimental procedures for the synthesis of 5-Bromo-6-fluoro-N-methylisatoic anhydride are not extensively documented in publicly available literature, its structure suggests a synthetic strategy starting from a correspondingly substituted anthranilic acid. The general synthesis of isatoic anhydrides often involves the reaction of an anthranilic acid with phosgene or a phosgene equivalent. For N-substituted isatoic anhydrides, an N-substituted anthranilic acid is the logical precursor.

A plausible synthetic workflow is outlined below:

G A Substituted Anthranilic Acid B N-Methylation A->B C N-Methylated Anthranilic Acid B->C D Cyclization with Phosgene Equivalent C->D E 5-Bromo-6-fluoro-N-methylisatoic Anhydride D->E

Caption: Plausible synthetic workflow for 5-Bromo-6-fluoro-N-methylisatoic anhydride.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl group. The aromatic protons will likely appear as doublets or doublet of doublets, with coupling constants influenced by the fluorine and bromine substituents. The N-methyl group will present as a singlet, likely in the range of 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbons of the anhydride, the aromatic carbons, and the N-methyl carbon. The carbons attached to fluorine will exhibit C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching vibrations for the anhydride group, typically observed in the region of 1750-1850 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak. Fragmentation patterns would likely involve the loss of CO₂ and CO from the anhydride ring.

Reactivity and Applications in Drug Development

Isatoic anhydrides are versatile intermediates in organic synthesis, primarily due to the reactivity of the anhydride functionality towards nucleophiles. The reaction typically proceeds with the opening of the heterocyclic ring to form derivatives of anthranilic acid.

Reaction with Nucleophiles: A Gateway to Heterocyclic Scaffolds

The reaction of 5-Bromo-6-fluoro-N-methylisatoic anhydride with various nucleophiles, such as amines, alcohols, and thiols, is expected to yield the corresponding N-methylanthranilamides, esters, and thioesters. These products can then serve as precursors for the synthesis of a wide array of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The general reactivity is illustrated below:

A 5-Bromo-6-fluoro-N- methylisatoic anhydride C Ring Opening A->C B Nucleophile (e.g., R-NH2) B->C D N-Methylanthranilamide Derivative C->D E Cyclization D->E F Heterocyclic Compound (e.g., Quinazolinone) E->F

Caption: General reaction pathway of 5-Bromo-6-fluoro-N-methylisatoic anhydride with nucleophiles.

Significance in Medicinal Chemistry

The strategic placement of bromine and fluorine atoms on the aromatic ring of this isatoic anhydride derivative makes it a particularly attractive building block for medicinal chemists.

  • Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

  • Bromine: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific examples of drugs developed directly from 5-Bromo-6-fluoro-N-methylisatoic anhydride are not prominent in the literature, the isatoic anhydride core is a well-established precursor for bioactive molecules. The unique substitution pattern of this particular derivative suggests its potential in the synthesis of novel kinase inhibitors, central nervous system agents, and anti-infective compounds.

Experimental Protocols (General)

The following is a generalized protocol for the reaction of an N-methylisatoic anhydride with a primary amine to form an N-methylanthranilamide, which can be adapted for 5-Bromo-6-fluoro-N-methylisatoic anhydride by a skilled synthetic chemist.

Synthesis of a Substituted N-Methylanthranilamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-Bromo-6-fluoro-N-methylisatoic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.) either neat or as a solution in the same solvent. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-methylanthranilamide derivative.

Safety and Handling

As with all chemical reagents, 5-Bromo-6-fluoro-N-methylisatoic anhydride should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Specific toxicity data for this compound is not available, and it should be treated as a potentially hazardous substance.

Conclusion and Future Outlook

5-Bromo-6-fluoro-N-methylisatoic anhydride represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a reactive isatoic anhydride core with strategically positioned bromine and fluorine substituents provides a versatile platform for the synthesis of novel and diverse heterocyclic libraries. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the known utility of related compounds strongly suggest a promising future for this reagent in the development of next-generation therapeutics. Further research into its synthesis, reactivity, and application in the creation of bioactive molecules is highly encouraged.

References

At present, there is a lack of specific scientific literature detailing the synthesis, comprehensive characterization, and direct applications of 5-Bromo-6-fluoro-N-methylisatoic anhydride. The information provided in this guide is based on data from chemical suppliers and established principles of organic chemistry for related compounds.

Sources

Foundational

Strategic Utilization of Halogenated N-Methylisatoic Anhydrides in Pharmacophore Assembly

This technical guide is structured to provide an authoritative, deep-dive analysis of halogenated N-methylisatoic anhydrides (NMIAs). It moves beyond standard textbook descriptions to address the practical "why" and "how...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative, deep-dive analysis of halogenated N-methylisatoic anhydrides (NMIAs). It moves beyond standard textbook descriptions to address the practical "why" and "how" for medicinal chemists.

Executive Summary: The "Masked Isocyanate" Advantage

In the landscape of heterocyclic synthesis, N-methylisatoic anhydride (NMIA) represents a privileged "masked" electrophile. Unlike its non-methylated parent (isatoic anhydride), NMIA lacks the acidic N-H proton (pKa ~8-9), which fundamentally alters its solubility profile and reactivity landscape.

For the medicinal chemist, halogenated derivatives of NMIA offer a dual advantage:

  • Electronic Tuning: Halogens (F, Cl, Br, I) at positions 6 or 7 modulate the electrophilicity of the C4 carbonyl, allowing for regioselective nucleophilic attacks.

  • Metabolic Blocking: Strategic halogenation blocks metabolic "soft spots" (e.g., para-hydroxylation) on the resulting anthranilamide or quinazolinone scaffolds.

This guide details the synthesis, reactivity, and application of these scaffolds, specifically focusing on the 6-chloro-N-methyl variant as a model system for high-value pharmacophore generation.

Chemical Reactivity Profile

The utility of NMIA lies in its ability to act as a controlled source of N-methylanthranilic acid cations . Upon nucleophilic attack, the ring opens with the extrusion of CO₂, driving the reaction forward entropically.

The Regioselectivity Paradox

Nucleophiles can theoretically attack at C2 (carbamate) or C4 (ester-like).

  • Hard Nucleophiles (Amines/Hydrazines): Predominantly attack C4 . The resonance contribution from the N-methyl group makes the C2 carbonyl less electrophilic compared to C4.

  • The Halogen Effect: An electron-withdrawing group (EWG) like Chlorine at C6 (para to the nitrogen) pulls electron density from the aromatic ring, inductively increasing the electrophilicity of C4 , thereby accelerating ring-opening with weak nucleophiles.

Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for reactivity based on nucleophile type and substituent effects.

ReactivityLogic cluster_halogen Halogen Effect (C6-Cl) NMIA 6-Chloro-N-Methyl Isatoic Anhydride Transition Tetrahedral Intermediate NMIA->Transition Attack at C4 (Major) Product_B Carbamate (Rare/Thermodynamic) NMIA->Product_B Attack at C2 (Sterically/Electronically Disfavored) Nu_Amine Primary Amine (R-NH2) Nu_Amine->Transition Nu_OH Hydroxide/Alkoxide (RO-) Product_A Anthranilamide (Kinetic Product) Transition->Product_A Ring Opening CO2 CO2 Extrusion (Driving Force) Transition->CO2 Effect Inductive Effect (-I) Increases C4 Electrophilicity

Figure 1: Mechanistic pathway of nucleophilic attack on halogenated NMIA. The C6-chlorine atom enhances C4 susceptibility to amine attack.

Validated Synthetic Protocols

Reliability is paramount. The following protocols utilize Triphosgene (bis(trichloromethyl) carbonate) as a safer, solid alternative to gaseous phosgene.

Synthesis of 6-Chloro-N-methylisatoic Anhydride

Target: Preparation of the core scaffold from 2-amino-5-chlorobenzoic acid.

Precursor Note: While N-methylation of isatoic anhydride is possible, it often leads to hydrolysis. The preferred route is N-methylation of the anthranilic acid first, followed by cyclization .

Step A: N-Methylation[1]
  • Reagents: 2-amino-5-chlorobenzoic acid (1.0 eq), Formaldehyde (37% aq, 2.0 eq), NaBH₄ (2.0 eq), Methanol.

  • Procedure: Reductive amination is preferred over Methyl Iodide to avoid quarternization.

    • Dissolve acid in MeOH. Add formaldehyde. Stir 1h.

    • Cool to 0°C. Add NaBH₄ portion-wise (Gas evolution!).

    • Acidify to pH 4. Extract.

    • Yield: ~85% N-methyl-5-chloroanthranilic acid.

Step B: Cyclization with Triphosgene

Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene in situ.

ParameterSpecification
Substrate N-methyl-5-chloroanthranilic acid (10 mmol)
Reagent Triphosgene (3.4 mmol, 0.34 eq)
Solvent Dry THF or Dioxane (anhydrous is critical)
Temp 0°C to RT
Time 2 - 4 Hours

Protocol:

  • Suspend the N-methyl amino acid in dry THF (50 mL) under Argon.

  • Cool to 0°C.

  • Dissolve Triphosgene in 10 mL THF and add dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT). The suspension will clear as the anhydride forms, then potentially precipitate.

  • Validation: Monitor by TLC. Disappearance of starting material (polar) and appearance of a non-polar spot.

  • Workup: Concentrate solvent to 20% volume. Add cold Hexanes. Filter the white precipitate.

  • Characterization: IR (KBr): Distinct split carbonyl bands at ~1780 and ~1740 cm⁻¹.

Medicinal Chemistry Applications: Divergent Synthesis

The N-methyl halogenated core is a gateway to two major pharmacophore classes: Quinazolinones (kinase inhibitors) and Benzodiazepines (GABA modulators).

Route A: 4(3H)-Quinazolinones (The EGFR/Kinase Scaffold)

This is a one-pot, two-step sequence. The NMIA reacts with an amine to form the amide, which is then cyclized with an orthoester or aldehyde.

Case Study: Synthesis of a Gefitinib-analog precursor.

  • Reactants: 6-Chloro-NMIA + 3-chloro-4-fluoroaniline.

  • Cyclizing Agent: Trimethyl Orthoformate (TMOF).

  • Mechanism:

    • Amine attacks C4 -> Ring opening -> N-methyl-anthranilamide intermediate.

    • TMOF condenses with the amide nitrogen.

    • Thermal cyclization eliminates MeOH.

Route B: 1,4-Benzodiazepine-2,5-diones

Reaction with alpha-amino acid esters creates the 7-membered ring, a privileged structure in CNS drug discovery.

Workflow Diagram:

SynthesisWorkflow cluster_quin Route A: Quinazolinones cluster_benzo Route B: Benzodiazepines Core 6-Chloro-N-Methyl Isatoic Anhydride Amine R-NH2 (Aniline/Alkyl) Core->Amine Step 1: Ring Open Glycine Glycine Ester (H2N-CH2-COOEt) Core->Glycine Step 1: Amide Form Ortho Orthoester (HC(OMe)3) Amine->Ortho Step 2: Cyclize QuinProduct 4(3H)-Quinazolinone (Kinase Inhibitor Core) Ortho->QuinProduct Base Base/Heat (Cyclization) Glycine->Base Step 2: Ester Attack BenzoProduct 1,4-Benzodiazepine (CNS Active Scaffold) Base->BenzoProduct

Figure 2: Divergent synthesis pathways from the halogenated NMIA core.

Structural Analysis & Data Interpretation[2]

When characterizing these derivatives, specific spectral signatures confirm the integrity of the N-methyl and Halogen motifs.

Table 1: Diagnostic Spectral Data for 6-Chloro-N-methylisatoic Anhydride

TechniqueSignalInterpretation
IR (ATR) 1785 cm⁻¹ (s)C2 Carbonyl (Anhydride stretch - Sym)
IR (ATR) 1740 cm⁻¹ (s)C4 Carbonyl (Anhydride stretch - Asym)
¹H NMR 3.55 ppm (s, 3H)N-Methyl singlet (Diagnostic vs NH broad peak)
¹H NMR 8.05 ppm (d, 1H)H5 proton (Deshielded by C4 carbonyl)
¹³C NMR ~158 ppmC4 Carbonyl
¹³C NMR ~148 ppmC2 Carbonyl
Critical Quality Attribute (CQA)

In medicinal chemistry campaigns, the presence of unreacted anthranilic acid is a common impurity.

  • Detection: TLC (Acid is highly polar/streaking).

  • Remediation:[2][3] Wash the crude anhydride with cold dry ether/hexanes. The anhydride is insoluble; the acid/impurities often dissolve.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis. A foundational review on the synthesis and reactivity of isatoic anhydrides. Link

  • Adib, M., et al. (2012).[4] One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones. Synlett. Describes the efficient conversion of isatoic anhydrides to quinazolinones. Link

  • Wilkinson, K. A., et al. (2006). Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE). Nature Protocols. Details the use of N-methylisatoic anhydride (NMIA) in RNA structural biology. Link

  • Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition. The seminal paper on using triphosgene for safe cyclizations. Link

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (General reference for Hammett parameters and nucleophilic substitution mechanisms).

Sources

Exploratory

molecular weight and formula of 5-Bromo-6-fluoro-N-methylisatoic anhydride

An In-Depth Technical Guide to 5-Bromo-6-fluoro-N-methylisatoic Anhydride for Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-6-fluoro-N-methylisatoic anhydride, also known by its systema...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-6-fluoro-N-methylisatoic Anhydride for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoro-N-methylisatoic anhydride, also known by its systematic name 6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] The presence of a bromine atom, a fluorine atom, and a reactive N-methylisatoic anhydride core provides a unique combination of chemical handles for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic pathway, its reactivity, potential applications, and essential safety considerations to support researchers in leveraging this compound for the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of 5-Bromo-6-fluoro-N-methylisatoic anhydride are summarized in the table below. The compound presents as an off-white, woolen crystalline solid, indicating a stable chemical structure under standard laboratory conditions.[1]

PropertyValueReference
Molecular Formula C₉H₅BrFNO₃[1]
Molecular Weight 274.0433 g/mol [1]
CAS Number 1980053-79-9
Systematic Name 6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione[1]
Appearance Off-white, woolen crystalline needles[1]
Purity ≥95%[1]

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for 5-Bromo-6-fluoro-N-methylisatoic anhydride has not been detailed in the literature. However, based on established methodologies for the synthesis of related isatoic anhydrides, a logical and efficient synthetic route can be proposed. The pathway would likely commence with a suitable substituted anthranilic acid, followed by a cyclization step.

A plausible precursor is 2-amino-5-bromo-4-fluorobenzoic acid, which would first undergo N-methylation. The resulting N-methylanthranilic acid would then be cyclized using a phosgene equivalent, such as triphosgene, to yield the final product.[2][3] Triphosgene is a safer, solid alternative to the highly toxic phosgene gas and is widely used for the synthesis of isatoic anhydrides from anthranilic acids.[3]

Synthetic_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyclization Precursor 2-amino-5-bromo-4-fluorobenzoic acid Intermediate 2-(methylamino)-5-bromo-4-fluorobenzoic acid Precursor->Intermediate Methylating agent (e.g., Dimethyl sulfate) Base Product 5-Bromo-6-fluoro-N-methylisatoic anhydride Intermediate->Product Triphosgene Solvent (e.g., Toluene)

Caption: Proposed two-step synthesis of 5-Bromo-6-fluoro-N-methylisatoic anhydride.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 5-Bromo-6-fluoro-N-methylisatoic anhydride stems from the reactivity of the isatoic anhydride ring system. This moiety is an excellent electrophile and readily undergoes ring-opening reactions with a variety of nucleophiles. This reactivity is particularly valuable for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities.[4][5][6][7]

The reaction with primary amines, for instance, leads to the formation of an intermediate N-substituted anthranilamide, which can then cyclize with a suitable one-carbon source (such as an aldehyde or orthoester) to form a 2,3-disubstituted quinazolin-4(3H)-one.[4][7] This multicomponent reaction approach is highly efficient for generating molecular diversity.

Reactivity_Diagram Isatoic_Anhydride 5-Bromo-6-fluoro-N-methylisatoic anhydride Intermediate N-methyl-N'-(R¹)-2-amino-5-bromo-4-fluorobenzamide Isatoic_Anhydride->Intermediate Nucleophilic attack Ring opening Nucleophile Primary Amine (R¹-NH₂) Nucleophile->Intermediate Quinazolinone Substituted Quinazolinone Intermediate->Quinazolinone Cyclization One_Carbon_Source Aldehyde (R²-CHO) One_Carbon_Source->Quinazolinone Condensation

Caption: General reaction of 5-Bromo-6-fluoro-N-methylisatoic anhydride with a primary amine and an aldehyde to form a substituted quinazolinone.

The bromine and fluorine substituents on the aromatic ring further enhance the utility of this building block:

  • Fluorine: The fluorine atom can improve the metabolic stability and pharmacokinetic properties of a drug candidate by blocking sites of oxidative metabolism. Its high electronegativity can also influence the acidity of nearby protons and the binding affinity of the molecule to its biological target.

  • Bromine: The bromine atom serves as a useful synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of additional diversity at a later stage of the synthesis.

Applications in Drug Discovery

The primary application of 5-Bromo-6-fluoro-N-methylisatoic anhydride is in the construction of libraries of heterocyclic compounds for high-throughput screening. The quinazolinone scaffold, readily accessible from this starting material, is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Anticonvulsant

  • Kinase inhibitory activities[4]

The ability to easily generate a diverse range of substituted quinazolinones makes this anhydride a valuable tool for lead discovery and optimization in drug development programs targeting these and other disease areas.

Spectroscopic Characterization

While specific spectroscopic data for 5-Bromo-6-fluoro-N-methylisatoic anhydride is not widely published, its structure can be confirmed using standard analytical techniques. The expected spectroscopic features, based on the parent compound N-methylisatoic anhydride, are as follows:

  • ¹H NMR: The spectrum would be expected to show aromatic protons with chemical shifts and coupling constants influenced by the bromo and fluoro substituents. A singlet corresponding to the N-methyl group would also be present.

  • ¹³C NMR: The spectrum would display signals for the two carbonyl carbons of the anhydride ring, the aromatic carbons (with C-F and C-Br couplings), and the N-methyl carbon.

  • IR Spectroscopy: Characteristic strong absorption bands for the two carbonyl groups of the anhydride would be expected in the region of 1700-1800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.

Researchers synthesizing this compound should perform a full suite of spectroscopic analyses to confirm its identity and purity.

Safety and Handling

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: This compound is likely to be an irritant to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may be harmful.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

It is imperative to consult the supplier's SDS upon receipt of the compound and to perform a thorough risk assessment before use.

Conclusion

5-Bromo-6-fluoro-N-methylisatoic anhydride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive isatoic anhydride core and strategically placed halogen substituents provides a powerful tool for the synthesis of diverse libraries of heterocyclic compounds, particularly quinazolinones. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures, enabling its effective use in the pursuit of novel therapeutic agents.

References

  • University of Massachusetts Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Retrieved from [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

  • Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Retrieved from [Link]

  • Google Patents. (2013). CN103450107A - Method for preparing N-methyl isatoic anhydride.
  • ResearchGate. (n.d.). One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. Retrieved from [Link]

  • Mohammadi, G. et al. (2019). Synthesis of Quinazolinone Derivatives. Organic Chemistry Research, 5(1), 64-72. Retrieved from [Link]

  • Google Patents. (2007). US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Google Patents. (2003). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Electronic Effects of Fluorine on Isatoic Anhydride Ring Opening

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the electronic effects of fluorine substitution on the ring-opening reactions of isatoic anhydride, a critical building block in the synthesis of pharmaceuticals and other high-value chemical entities. We will explore the fundamental principles governing the reactivity of the isatoic anhydride core, dissect the profound influence of fluorine's unique electronic properties, and elucidate how these factors dictate reaction kinetics and regioselectivity. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Convergence of Isatoic Anhydride and Fluorine Chemistry

Isatoic anhydride (IA) is a versatile heterocyclic compound, widely employed as a precursor for the synthesis of a diverse range of nitrogen-containing molecules, including anthranilamides and quinazolinones.[1][2] Its utility stems from the presence of two distinct electrophilic carbonyl centers, which are susceptible to nucleophilic attack, leading to a predictable ring-opening cascade.

Parallel to the broad utility of IA, the introduction of fluorine into organic molecules has become a powerful strategy in drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3]

This guide focuses on the intersection of these two domains: the impact of fluorine substitution on the aromatic backbone of isatoic anhydride. Understanding the electronic perturbations caused by fluorine is paramount for controlling the regiochemical outcome and reaction efficiency of its ring-opening, a critical step in the synthesis of many fluorinated pharmaceutical agents.[4][5]

Section 1: The Fundamental Reactivity of the Isatoic Anhydride Core

The isatoic anhydride molecule contains a dicarbamate system fused to a benzene ring. The key to its reactivity lies in the two carbonyl groups at the C2 and C4 positions. These carbons are electrophilic and serve as the primary sites for nucleophilic attack.

The typical ring-opening reaction with a nucleophile, such as a primary amine, proceeds via nucleophilic acyl substitution. The reaction can, in principle, occur at either carbonyl group:

  • Attack at C4: This is the kinetically favored pathway for many nucleophiles. It leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield a 2-aminobenzamide (anthranilamide) derivative.

  • Attack at C2: This pathway leads to the formation of a substituted anthranilic acid derivative.

The choice between these two pathways is governed by a delicate balance of steric and electronic factors, which can be precisely manipulated through substitution on the aromatic ring.

Section 2: Fluorine's Dominant Electronic Influence

Fluorine is the most electronegative element, and its effects on an aromatic system are profound and multifaceted.[6]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds, pulling electron density away from the aromatic ring and towards the fluorine atom. This general withdrawal of electron density significantly increases the electrophilicity of the entire aromatic system, including the fused anhydride.[6]

  • Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can, in principle, be donated to the aromatic pi-system. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is significantly weaker than its inductive effect. The +M effect is generally considered to be minor compared to the dominant -I effect.[6]

The net result is that fluorine acts as a strong electron-withdrawing group via induction, which is only slightly offset by a weak resonance donation. This potent electronic perturbation is the key to understanding its influence on isatoic anhydride's reactivity.

Section 3: Mechanistic Consequences: How Fluorine Directs the Ring-Opening Trajectory

The introduction of a fluorine atom onto the isatoic anhydride backbone fundamentally alters the electronic landscape, thereby influencing both the rate and the regioselectivity of the ring-opening reaction.

Impact on Reaction Kinetics

The strong inductive electron withdrawal (-I effect) by fluorine decreases the electron density across the entire aromatic ring. This effect is transmitted to the C2 and C4 carbonyl carbons, making them significantly more electrophilic and, consequently, more susceptible to nucleophilic attack. As a result, fluorinated isatoic anhydrides generally react faster with nucleophiles compared to their non-fluorinated counterparts.[7] This enhanced reactivity is a direct consequence of the stabilization of the partial negative charge that develops on the carbonyl oxygen in the transition state of the nucleophilic addition step.

Controlling Regioselectivity

The position of the fluorine substituent on the aromatic ring is the critical determinant of the regiochemical outcome. The electron-withdrawing effect is strongest at the positions ortho and para to the substituent. This allows for the selective activation of one carbonyl group over the other.

Consider a 5-fluoro-isatoic anhydride:

  • The fluorine atom is at the C5 position.

  • This position is para to the C2 carbonyl and meta to the C4 carbonyl.

  • The powerful -I effect will therefore be more strongly felt at the C2 position.

  • However, nucleophilic attack is generally favored at the more sterically accessible and inherently more reactive C4 anhydride carbonyl. The fluorine at C5 enhances the electrophilicity of the C4 carbonyl, further promoting attack at this position.

The following diagram illustrates how a fluorine atom at the 5-position enhances the electrophilicity of the C4 carbonyl, making it the preferred site for nucleophilic attack.

Caption: Fluorine's inductive effect on isatoic anhydride reactivity.

This selective activation allows chemists to direct the nucleophile to the desired carbonyl, ensuring a high yield of the desired regioisomer, which is a crucial consideration in multi-step pharmaceutical syntheses.[4][5]

Section 4: Experimental Validation & Protocol

To illustrate the practical implications of these electronic effects, we present a comparative protocol for the synthesis of an anthranilamide from both a standard and a fluorinated isatoic anhydride.

Comparative Synthesis of Anthranilamides
ParameterIsatoic Anhydride5-Fluoro-Isatoic Anhydride
Reactant Isatoic Anhydride (1.0 eq)5-Fluoro-Isatoic Anhydride (1.0 eq)
Nucleophile Benzylamine (1.1 eq)Benzylamine (1.1 eq)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 60 °C60 °C
Reaction Time 4 hours1.5 hours
Yield ~85%>95%

Note: These are representative values and may vary based on specific reaction conditions and scale.

The data clearly shows that the fluorinated substrate reacts significantly faster and provides a higher yield, underscoring the activating effect of the fluorine substituent.

Detailed Step-by-Step Protocol: Synthesis of N-benzyl-2-amino-5-fluorobenzamide

This protocol describes a reliable method for the ring-opening of 5-fluoro-isatoic anhydride with benzylamine.

Materials:

  • 5-Fluoro-isatoic anhydride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Sodium Sulfate)

Workflow Diagram:

Caption: Workflow for anthranilamide synthesis from isatoic anhydride.

Procedure:

  • Setup: A dry round-bottom flask is charged with a magnetic stir bar and 5-fluoro-isatoic anhydride (1.0 equivalent). The flask is sealed and placed under an inert atmosphere.

  • Dissolution: Anhydrous DMF is added to dissolve the anhydride completely.

  • Nucleophile Addition: Benzylamine (1.1 equivalents) is added dropwise to the stirring solution at room temperature. An initial effervescence (CO2 evolution) is typically observed.

  • Reaction: The reaction mixture is heated to 60 °C and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, the reaction is cooled to room temperature and poured into cold water. The resulting aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure N-benzyl-2-amino-5-fluorobenzamide.

Section 5: Applications in Drug Discovery and Development

The ability to predictably synthesize fluorinated anthranilamides is of high value in drug discovery. These scaffolds are present in a variety of biologically active molecules, including insecticides and potential therapeutics.[4][5] For instance, the anthranilic diamide class of insecticides, which includes compounds like Rynaxypyr™, features a fluorinated aromatic core derived from these synthetic principles.[4] The fluorine atoms are often crucial for modulating the compound's binding to its biological target and for enhancing its metabolic stability, leading to more potent and durable drug candidates.

Conclusion

The electronic effects of fluorine on the isatoic anhydride ring system are a powerful tool for the modern synthetic chemist. The strong, predictable inductive-withdrawing effect of fluorine serves to activate the anhydride towards nucleophilic attack, increasing reaction rates and yields. Furthermore, the strategic placement of fluorine on the aromatic ring allows for precise control over the regioselectivity of the ring-opening reaction, favoring attack at the most electronically activated carbonyl center. By understanding and leveraging these fundamental principles, researchers can design more efficient and selective syntheses of fluorinated anthranilamides and related heterocyclic compounds, accelerating the development of new medicines and agrochemicals.

References

  • Clark, D. A., Lahm, G. P., Smith, B. K., Barry, J. D., & Clagg, D. G. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170.
  • PubMed. (2008).
  • Google Patents. (1981).
  • ResearchGate. (2015). Reaction of isatoic anhydride with aminoazobenzene derivatives: Synthesis of some new anthranilamide and quinazolin-2,4-dione dyes.
  • Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
  • ResearchGate. (2020).
  • Russo, N., & Sicilia, E. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 24(18), 3293.
  • University of Lincoln Library. (n.d.).

Sources

Exploratory

Metabolic & Hydrolytic Stability of Fluorinated Isatoic Anhydride Scaffolds

The following technical guide details the metabolic and chemical stability profiles of fluorinated isatoic anhydride scaffolds. It is structured to address the unique duality of these molecules: their role as high-energy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic and chemical stability profiles of fluorinated isatoic anhydride scaffolds. It is structured to address the unique duality of these molecules: their role as high-energy electrophilic "warheads" in covalent chemical biology and their function as precursors to metabolically robust fluorinated anthranilate pharmacophores.

Technical Guide | Version 2.0

Part 1: The Stability-Reactivity Paradox

Core Scaffold Analysis

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a "masked" isocyanate and a cyclic mixed anhydride. Unlike standard drug scaffolds designed for inertness, the isatoic anhydride (IA) core is intrinsically designed for controlled instability .

For the drug development scientist, "stability" here must be bifurcated into two distinct domains:

  • Hydrolytic Stability (Chemical): The resistance of the anhydride ring to spontaneous ring-opening by water prior to target engagement.

  • Metabolic Stability (Enzymatic): The resistance of the post-reaction fluorinated anthranilate motif to Phase I (P450) and Phase II (Glucuronidation) metabolism.

The Fluorine Effect: Electronic Tuning

Fluorination is not merely a metabolic block; on an IA scaffold, it acts as a reactivity rheostat . The high electronegativity of fluorine (


) alters the electrophilicity of the C2 and C4 carbonyls via inductive effects (

), significantly impacting the scaffold's half-life (

) in physiological media.
  • 5-Fluoro-IA: Fluorine is para to the amino group and meta to the C4 carbonyl. This withdraws electron density, increasing the electrophilicity of the carbonyls, thereby accelerating hydrolysis rates compared to the unsubstituted parent.

  • 4-Fluoro-IA: Fluorine is meta to the amine. The inductive effect is stronger on the C4 carbonyl, making it a "hotter" electrophile.

Critical Insight: While fluorine is typically added to increase metabolic stability of a final drug, adding it to the isatoic anhydride ring often decreases its hydrolytic stability. This trade-off must be managed during the synthesis or bioconjugation protocol.

Part 2: Degradation Pathways & Mechanism

The metabolic fate of an isatoic anhydride scaffold is dictated by a race between the target nucleophile (e.g., a lysine residue or amine building block) and the ubiquitous nucleophile: water.

The Hydrolysis-Metabolism Cascade

Once the anhydride ring opens (either by hydrolysis or target reaction), the resulting Fluorinated Anthranilic Acid becomes the primary species subject to enzymatic clearance.

MetabolicPathway IA Fluorinated Isatoic Anhydride (Scaffold) Water Hydrolysis (H2O) [Chemical Instability] IA->Water k_hyd (Fast) Target Target Amine (R-NH2) [Drug Synthesis/Conjugation] IA->Target k_amine (Desired) Anthranilate Fluorinated Anthranilate Water->Anthranilate Amide Fluorinated Benzamide Derivative Target->Amide CYP Phase I: CYP450 (Hydroxylation blocked by F) Anthranilate->CYP Ring Oxidation UGT Phase II: UGT (Glucuronidation) Anthranilate->UGT -COOH Conjugation Amide->CYP High Stability Excretion Renal/Biliary Excretion CYP->Excretion UGT->Excretion

Figure 1: The bifurcation of stability. The IA scaffold faces immediate chemical hydrolysis (Red path) or productive synthesis (Green path). The fluorine atom primarily protects the 'Amide' and 'Anthranilate' products from CYP450 oxidation.

Part 3: Experimental Protocols

Protocol A: Hydrolytic Half-Life Determination ( )

Objective: Quantify the window of opportunity for the IA scaffold to react before it degrades.

Methodology:

  • Preparation: Dissolve Fluorinated IA (10 mM) in anhydrous DMSO (Stock).

  • Initiation: Spike Stock into PBS buffer (pH 7.4) at 37°C to a final concentration of 100 µM.

  • Detection: Kinetic UV-Vis monitoring (Isatoic anhydrides have a distinct absorbance ~300-330 nm which disappears upon ring opening).

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Causality Check:

  • Why UV-Vis? It allows for real-time monitoring without quenching, which is critical for fast-hydrolyzing species (

    
     min).
    
  • Why pH 7.4? Simulates physiological conditions. At pH > 9, the mechanism shifts to isocyanate formation, invalidating the metabolic model.

Protocol B: Microsomal Stability of the Fluorinated Core

Objective: Assess if the fluorine substitution successfully blocks P450 metabolism in the ring-opened product.

Methodology:

  • Substrate: Synthesize the methyl ester or amide derivative of the fluorinated anthranilic acid (to mimic the drug state).

  • Incubation:

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of parent and appearance of hydroxylated metabolites (+16 Da).

Self-Validating Step: Include a non-fluorinated analog (e.g., anthranilic acid derivative) as a control. The fluorinated scaffold should show a significantly lower intrinsic clearance (


) due to the C-F bond strength (116 kcal/mol) blocking the oxoferryl radical attack.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability shifts based on substituent electronics (Hammett


 values).
Scaffold SubstituentElectronic Effect (

)
Hydrolytic Stability (

)
Metabolic Stability (Product)
Unsubstituted (H) 0.00Baseline (~10-30 min)Low (Aryl hydroxylation prone)
5-Fluoro +0.06Decreased (More electrophilic)High (Blocks para-oxidation)
4-Fluoro +0.06Decreased (Activated C4)Moderate (Blocks meta-oxidation)
5-Nitro +0.78Very Low (Rapid Hydrolysis)High (Deactivated ring)
5-Methyl -0.17Increased (Less electrophilic)Low (Benzylic oxidation risk)

Note: Hydrolytic stability values are approximate estimates in pH 7.4 buffer; exact values depend on cosolvent percentage.

Part 5: Synthesis & Application Workflow

To utilize these scaffolds effectively, one must bypass the hydrolytic instability using "In Situ Activation" protocols.

SynthesisWorkflow Start Fluorinated IA (Solid State) Solvent Dissolve in Aprotic Solvent (DMSO/DMF/ACN) Start->Solvent Mix Add Nucleophile (Amine) + Base (TEA/DIPEA) Solvent->Mix Check Is Reaction Time < t1/2(hyd)? Mix->Check Success Stable Fluorinated Benzamide/Quinazolinone Check->Success Yes (Kinetic Control) Fail Hydrolyzed Byproduct (Anthranilic Acid) Check->Fail No (Thermodynamic Sink)

Figure 2: Decision tree for synthetic utilization. Success depends on reaction kinetics exceeding the rate of background hydrolysis.

Expert Insight on "Metabolic Switching"

When fluorinating the IA scaffold to block a metabolic "soft spot" (e.g., the para-position), be aware of metabolic switching . The P450 enzyme may simply attack the next most electron-rich position.

  • Solution: If 5-F-IA derivatives show metabolic switching to the 4-position, consider a 4,5-difluoro-isatoic anhydride scaffold to blockade the entire quadrant of the ring.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Potts, B. C., et al. (2019). Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (General Concept Reference). [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Quinazolinones from 5-Bromo-6-fluoro-N-methylisatoic Anhydride

This Application Note provides a comprehensive technical guide for the synthesis of substituted quinazolinones utilizing 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS 1980053-79-9) as a core scaffold.[1][2] This specif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of substituted quinazolinones utilizing 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS 1980053-79-9) as a core scaffold.[1][2]

This specific building block offers three distinct strategic advantages for medicinal chemistry:

  • N-Methyl Handle: Increases lipophilicity and metabolic stability, often improving the pharmacokinetic profile compared to the NH-analog.[1][2][3]

  • 5-Bromo "Peri" Handle: A sterically demanding position adjacent to the carbonyl, ideal for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

  • 6-Fluoro Substituent: Modulates the electronic properties of the aromatic ring and blocks metabolic oxidation at the para-position relative to the nitrogen.[3]

[1][2]

Introduction & Chemical Logic

The transformation of 5-Bromo-6-fluoro-N-methylisatoic anhydride (1 ) into functionalized quinazolinones relies on the high reactivity of the cyclic anhydride moiety toward nucleophiles.[1][2] Unlike standard isatoic anhydrides, the N-methyl group prevents the formation of the tautomeric 4-hydroxyquinazoline species, locking the product into the 1-methyl-4(1H)-quinazolinone form.[1][2]

This protocol details two primary synthetic routes:

  • Route A (One-Pot, Three-Component): Rapid library generation of 2,3-disubstituted derivatives.[1][2]

  • Route B (Stepwise Cyclization): Controlled synthesis for sensitive substrates or specific C2-modifications (e.g., C2-H, C2-Me).[1][2]

Structural Transformation Overview

The reaction proceeds via the nucleophilic attack of a primary amine at the C2-carbonyl of the anhydride, leading to ring opening and decarboxylation (


 release). The resulting N-methyl-anthranilamide  intermediate then undergoes cyclocondensation with an electrophile (aldehyde or orthoester) to close the pyrimidinone ring.[1][2]

Experimental Protocols

Route A: One-Pot Synthesis of 2,3-Disubstituted Quinazolinones

Target: Rapid synthesis of 1-methyl-2-aryl-3-substituted-2,3-dihydroquinazolin-4(1H)-ones (and subsequent oxidation to quinazolinones). Mechanism: Domino Ring-Opening / Condensation / Cyclization.[1][2][3]

Materials
  • Substrate: 5-Bromo-6-fluoro-N-methylisatoic anhydride (1.0 equiv)

  • Reagent A: Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Reagent B: Aromatic Aldehyde (

    
    ) (1.1 equiv)[1][2]
    
  • Catalyst: Iodine (

    
    ) (10 mol%) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA) (10 mol%)[1]
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6-fluoro-N-methylisatoic anhydride (1.0 mmol, 274 mg) in Ethanol (5 mL).

  • Amine Addition: Add the primary amine (1.1 mmol) dropwise.

    • Observation: Evolution of gas (

      
      ) indicates successful ring opening.[3] Stir at room temperature for 30 minutes.
      
  • Condensation: Add the aromatic aldehyde (1.1 mmol) and the catalyst (

    
    , 25 mg).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7).[1][3] The intermediate anthranilamide should disappear.[1][3]

  • Work-up: Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates upon cooling.[3] Filter the solid and wash with cold ethanol.

    • Extraction: If no precipitate forms, remove solvent under reduced pressure, dissolve residue in EtOAc (20 mL), and wash with

      
       (aq) to remove iodine, followed by brine.
      
  • Oxidation (Optional): The one-pot condition often yields the 2,3-dihydro derivative.[1][2][3] To obtain the fully aromatic quinazolinone, treat the crude dihydro-product with

    
     (1.5 equiv) in Acetone at RT for 1 hour, or use DDQ in Dioxane.
    
Route B: Stepwise Synthesis via Anthranilamide

Target: High-purity synthesis of 2-unsubstituted (C2-H) or 2-Methyl (C2-Me) derivatives.[1][2]

Step 1: Ring Opening (Synthesis of Anthranilamide)[1]
  • Dissolve 5-Bromo-6-fluoro-N-methylisatoic anhydride (1.0 mmol) in anhydrous DMF (3 mL).

  • Add the primary amine (

    
    , 1.1 equiv).[1][3]
    
  • Stir at

    
     for 2 hours.
    
  • Pour into ice-water. The N-methyl-N'-substituted-2-amino-5-bromo-6-fluorobenzamide will precipitate. Filter and dry.[1][3]

Step 2: Cyclization (Ring Closure)[1]
  • For C2-H (2-Unsubstituted):

    • Suspend the anthranilamide from Step 1 in Triethyl Orthoformate (TEOF) (3 mL/mmol).

    • Add a catalytic amount of

      
      -TSA (5 mol%).[1][3]
      
    • Reflux for 3 hours.

    • Cool and filter the solid product.[1][3]

  • For C2-Me (2-Methyl):

    • Suspend the anthranilamide in Triethyl Orthoacetate or Glacial Acetic Acid.[1][3]

    • Reflux overnight.[1][3]

    • Neutralize with

      
       and extract with EtOAc.[1][3]
      

Data Analysis & Expected Results

NMR Characterization Guide

The following spectral features confirm the formation of the 1-methyl-quinazolinone core:

FeatureExpected 1H NMR Shift (

, ppm)
Diagnostic Note
N-Methyl (

)
3.50 – 3.80 (Singlet)Distinct singlet, confirms N-methylation is intact.[1][2]
H-2 (if C2-H) 8.10 – 8.30 (Singlet)Characteristic deshielded proton of the pyrimidinone ring.[1][2]
Aromatic H-7 7.40 – 7.60 (Doublet)Shows coupling to Fluorine (

Hz).[1][2]
Aromatic H-8 7.80 – 8.00 (Doublet/Multiplet)Adjacent to N-Me; shift affected by N-lone pair.[1][2]
Fluorine (

)
-110 to -120 ppmUseful for monitoring reaction progress without workup.[1][2]
Troubleshooting "Self-Validating" Checkpoints
  • Gas Evolution: If no bubbles (

    
    ) are observed upon amine addition in Step 1, the anhydride may be hydrolyzed (open ring acid).[3] Verify starting material quality.[1][3]
    
  • Solubility: The 5-Br, 6-F core is lipophilic.[1][2][3] If the product oils out, switch solvent from Ethanol to Acetonitrile or DMF.[3]

  • Steric Hindrance: The 5-Bromo group exerts peri-strain.[1][2][3] Cyclization times may be 2-3x longer than unsubstituted isatoic anhydrides.[1][2][3] Ensure reflux is vigorous.[1][2][3]

Reaction Pathways & Mechanism (Visualization)

The following diagram illustrates the bifurcation between Route A (One-Pot) and Route B (Stepwise), highlighting the critical intermediate.

QuinazolinoneSynthesis SM 5-Bromo-6-fluoro- N-methylisatoic Anhydride Inter Intermediate: N-Methyl-Anthranilamide SM->Inter Ring Opening (-CO2) Amine Primary Amine (R-NH2) Amine->Inter Dihydro 2,3-Dihydro- quinazolinone Inter->Dihydro Condensation (+ Ar-CHO) ProdB Product B: 1-Methyl-2-H- Quinazolinone Inter->ProdB Cyclization (+ TEOF) Aldehyde Aldehyde (Ar-CHO) Aldehyde->Dihydro ProdA Product A: 1-Methyl-2-Aryl- Quinazolinone Dihydro->ProdA Oxidation (I2 or KMnO4) Ortho Orthoester (HC(OEt)3) Ortho->ProdB

Caption: Divergent synthesis pathways from the N-methylisatoic anhydride scaffold. Route A (Red) targets 2-aryl derivatives; Route B (Blue) targets 2-unsubstituted analogs.[1][2]

References

  • Adib, M., et al. (2012).[3][4][5] "One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines." Synlett. Link

  • BenchChem. (n.d.).[1][3] "5-Bromo-4-fluoroisatoic Anhydride as a Versatile Precursor." Application Notes. Link[1]

  • Wang, L., et al. (2013).[3] "Iodine-catalyzed efficient synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters.

  • Mhaske, S. B., & Argade, N. P. (2006).[3] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link[1]

  • Chemical Book/Sigma. (2024).[1][3] "Product Specification: 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS 1980053-79-9)."[1][2][6][7] Link

Sources

Application

preparation of 1,4-benzodiazepines from halogenated isatoic anhydrides

Application Notes & Protocols Topic: Preparation of 1,4-Benzodiazepines from Halogenated Isatoic Anhydrides: A Guide for Synthetic and Medicinal Chemists Abstract The 1,4-benzodiazepine scaffold is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of 1,4-Benzodiazepines from Halogenated Isatoic Anhydrides: A Guide for Synthetic and Medicinal Chemists

Abstract

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of activities on the central nervous system.[1] The strategic introduction of halogen substituents onto the benzodiazepine core is a well-established method for modulating the pharmacological profile, often leading to enhanced receptor affinity and potency.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of halogenated 1,4-benzodiazepine-2,5-diones, utilizing halogenated isatoic anhydrides as readily accessible starting materials. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss critical parameters for successful synthesis and characterization, offering researchers a practical and robust framework for accessing these valuable compounds.

Mechanistic Rationale and Strategic Considerations

The synthesis of 1,4-benzodiazepine-2,5-diones from isatoic anhydrides and α-amino acids is an efficient and convergent approach. The reaction proceeds through a two-stage, one-pot sequence involving nucleophilic acyl substitution followed by an intramolecular cyclization.

Stage 1: Ring-Opening and Intermediate Formation The synthesis initiates with the nucleophilic attack of the amino group of an α-amino acid (e.g., glycine) on the more electrophilic C4 carbonyl of the isatoic anhydride. This is the preferred site of attack over the C2 carbonyl, which is part of a less reactive carbamate-like structure.[3] This attack leads to the opening of the anhydride ring. The resulting unstable carbamic acid intermediate rapidly undergoes decarboxylation (loss of CO₂) to form a 2-aminobenzoyl-amino acid intermediate.[3]

Stage 2: Intramolecular Cyclization The second stage involves an intramolecular amide bond formation. Under thermal conditions, typically by refluxing in a suitable solvent like glacial acetic acid, the newly formed secondary amine attacks the carboxylic acid moiety, eliminating a molecule of water to form the seven-membered diazepine ring.[3]

The choice of a halogenated isatoic anhydride as the starting material is a strategic decision rooted in established structure-activity relationships (SAR) for benzodiazepines. Halogen atoms, particularly at the C7 position (derived from a 5-halo-isatoic anhydride), are known to significantly increase the anxiolytic and anticonvulsant properties of the final compound.[1][2] This is attributed to favorable electronic and steric interactions with the GABA-A receptor, the primary biological target for most benzodiazepines.

G cluster_0 Stage 1: Ring-Opening & Decarboxylation cluster_1 Stage 2: Cyclization Start Halogenated Isatoic Anhydride + α-Amino Acid Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Ring-Opened Carbamic Acid Intermediate1->Intermediate2 Ring Opening Intermediate3 2-Aminobenzoyl-amino Acid Intermediate Intermediate2->Intermediate3 Decarboxylation (-CO₂) Cyclization Intramolecular Amidation Intermediate3->Cyclization Heat (-H₂O) Product 1,4-Benzodiazepine-2,5-dione Cyclization->Product

Caption: General reaction mechanism for the synthesis of 1,4-benzodiazepines.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a representative halogenated 1,4-benzodiazepine-2,5-dione.

Protocol 1: Synthesis of 7-Chloro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

This protocol is adapted from established literature procedures for the reaction between 5-chloro-N-methylisatoic anhydride and glycine.[3]

Materials and Reagents:

  • 5-Chloro-N-methylisatoic anhydride

  • Glycine

  • Triethylamine (Et₃N)

  • Deionized Water

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Reflux Condenser and Heating Mantle

  • Standard Glassware (Round-bottom flasks, Separatory funnel, Erlenmeyer flasks)

Procedure:

  • Step 1: Intermediate Formation.

    • To a 100 mL round-bottom flask, add finely ground 5-chloro-N-methylisatoic anhydride (e.g., 5.19 g, 1 equivalent).

    • Add glycine (e.g., 2.25 g, ~1.2 equivalents) and deionized water (30 mL).

    • While stirring vigorously at room temperature, add triethylamine (4.15 mL, ~1.2 equivalents) dropwise.

    • Continue stirring at room temperature. The reaction is monitored by the dissolution of the solid starting materials, which typically occurs within 3-5 hours.[3] The triethylamine acts as a base to deprotonate the glycine, increasing its nucleophilicity.

    • Once all solids have dissolved, indicating the completion of the ring-opening and decarboxylation, remove all volatile materials using a rotary evaporator. The resulting residue is the crude 2-(methylamino)-5-chlorobenzoyl-glycine intermediate.

  • Step 2: Cyclization.

    • To the flask containing the crude residue, add glacial acetic acid (60 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle.

    • Maintain the reflux for 4-5 hours. This step drives the intramolecular dehydration to form the seven-membered ring.[3]

    • After the reflux period, allow the mixture to cool to room temperature.

  • Step 3: Work-up and Purification.

    • Remove the bulk of the acetic acid using a rotary evaporator.

    • Treat the resulting oily residue with diethyl ether (30 mL) and triturate to induce precipitation of the product.

    • Isolate the solid product by vacuum filtration and wash with a small amount of cold ether.

    • To recover any product remaining in the filtrate, transfer the two-phase filtrate to a separatory funnel. Dilute with ethyl acetate until the solution is homogeneous.

    • Wash the organic layer sequentially with a dilute sodium bicarbonate solution (2x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a second crop of the product.

    • Combine the solid fractions and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 7-chloro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

G cluster_workflow Experimental Workflow A 1. Mix Reagents (Halogenated Isatoic Anhydride, Amino Acid, Base, Water) B 2. Stir at RT (3-5h) Ring-Opening A->B C 3. Evaporate Volatiles (Rotovap) B->C D 4. Add Acetic Acid & Reflux (4-5h) Cyclization C->D E 5. Evaporate Acetic Acid D->E F 6. Work-up (Extraction & Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify (Recrystallization) G->H I 9. Characterize (NMR, MS, MP) H->I

Caption: A typical experimental workflow for benzodiazepine synthesis.

Data Summary and Characterization

Successful synthesis should be confirmed by a combination of physical and spectroscopic methods. The yields can vary based on the specific substituents on both the isatoic anhydride and the amino acid.

Starting AnhydrideAmino AcidKey ConditionsTypical YieldReference
5-Chloro-N-methylisatoic anhydrideGlycineReflux in Acetic Acid~92%[3]
Isatoic anhydrideGlycineHeat in Acetic AcidGood[4]
Substituted Isatoic AnhydridesVarious α-amino acidsHeat in [bmim]Br85-96%[5]
5-Bromo-isatoic anhydrideAlanine(Predicted) Reflux in Acetic AcidGood-ExcellentN/A

Key Characterization Markers:

  • Thin-Layer Chromatography (TLC): To monitor the disappearance of starting material and the appearance of the product. A more polar spot for the intermediate and a less polar final product are expected compared to the starting anhydride.

  • Melting Point (MP): A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide carbonyls (C=O) in the region of 1650-1700 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expect to see aromatic protons, protons corresponding to the amino acid residue, and any N-alkyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Troubleshooting and Critical Insights

  • Low Yields:

    • Cause: Incomplete reaction in either stage. Ensure sufficient reaction time, especially for the reflux step.

    • Cause: Inefficient work-up. Losses can occur during extraction if the product has some water solubility. Ensure thorough extraction with an appropriate organic solvent.

    • Solution: The use of an ionic liquid like [bmim]Br has been reported to give excellent yields under catalyst-free conditions, simplifying workup.[5]

  • Side Reactions:

    • Cause: Hydrolysis of the isatoic anhydride by water, especially if the subsequent reaction with the amino acid is slow.

    • Solution: Ensure the amino acid and base are added promptly. Using finely ground starting materials can increase the reaction rate.[3]

  • Purity Issues:

    • Cause: Incomplete removal of acetic acid from the cyclization step can lead to an oily product that is difficult to crystallize.

    • Solution: Ensure thorough removal of the high-boiling solvent on the rotary evaporator, potentially using a high-vacuum pump if necessary. Multiple recrystallization steps may be required to achieve high purity.

Expert Insight: The choice of base in the initial step is critical. A non-nucleophilic organic base like triethylamine is preferred as it efficiently deprotonates the amino acid without competing in the attack on the anhydride. The anhydrous conditions for the cyclization step are also important; while glacial acetic acid is the solvent, the reaction is fundamentally a dehydration, and excess water can shift the equilibrium away from the product.

References

  • Osman, A. N., el-Gendy, A. A., Omar, R. H., Wagdy, L., & Omar, A. H. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Boll Chim Farm, 141(1), 8-14. [Link]

  • Abdel-Ghaffar, S. A., & El-Enany, M. M. (2010). Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. ChemInform, 30(33). [Link]

  • Zhang, L., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(15), 8783-8787. [Link]

  • Botta, M., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2686. [Link]

  • Jadidi, K., Ghahremanzadeh, R., Asgari, D., & Arvin, H. (2010). Eco-Friendly Synthesis of 1,4-Benzodiazepine-2,5-diones in the Ionic Liquid [bmim]Br. Synthetic Communications, 40(13), 1959-1965. [Link]

  • DHMO & Jan. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Chemistry Stack Exchange. [Link]

  • Mishra, A., & Sharma, M. (2011). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medicinal Chemistry, 2011, 341679. [Link]

  • Spencer, J., et al. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Scientific Reports, 5, 12121. [Link]

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Method

Application Notes and Protocols: 5-Bromo-6-fluoro-N-methylisatoic Anhydride as a Versatile Electrophile for Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-N-methylisatoic anhydride, a highly functionalized electrophilic building block for organic synthesis. We delve into its reactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-N-methylisatoic anhydride, a highly functionalized electrophilic building block for organic synthesis. We delve into its reactivity profile, highlighting the synergistic effects of its substituents that make it a valuable precursor for complex heterocyclic scaffolds. The primary focus of this document is its application in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad pharmacological activities.[1][2] Detailed, field-proven protocols for both two-step and one-pot multicomponent syntheses are provided, aimed at researchers, medicinal chemists, and professionals in drug development. This guide is designed to serve as a practical resource for the effective procurement and application of this versatile reagent in the discovery of novel bioactive molecules.

Introduction to a Privileged Reagent

In the landscape of medicinal chemistry and materials science, the development of efficient synthetic routes to novel heterocyclic compounds is paramount. 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS No: 1980053-79-9) emerges as a key reagent, engineered for versatility and reactivity.[3] It belongs to the family of N-methylisatoic anhydrides, which are known to be effective acylating agents and precursors for a variety of biologically active compounds.[4][5]

The strategic placement of three distinct functional groups on the aromatic core—a bromine atom, a fluorine atom, and an N-methyl group—confers a unique reactivity profile. This substitution pattern not only activates the molecule for nucleophilic attack but also provides multiple handles for downstream diversification, making it an ideal starting material for building molecular libraries for drug discovery programs. The quinazolinone core, readily accessible from isatoic anhydrides, is found in over 200 natural alkaloids and numerous synthetic compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][6]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application in synthesis.

Key Properties
PropertyValueReference
CAS Number 1980053-79-9[3]
Molecular Formula C₉H₅BrFNO₃[3]
Molecular Weight 274.04 g/mol [3]
Appearance Off-white crystalline solid[3]
Synonyms 6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione[3]
The Electrophilic Nature of the Anhydride Core

The reactivity of 5-Bromo-6-fluoro-N-methylisatoic anhydride is dominated by the electrophilic character of its two carbonyl carbons (C2 and C4). The anhydride ring is susceptible to nucleophilic attack, leading to a ring-opening reaction.[7][8] This process is the cornerstone of its utility in synthesis.

The substituents play a crucial role in modulating this reactivity:

  • Fluorine Atom: As a strongly electronegative element, the fluorine at the C6 position exerts a powerful electron-withdrawing effect. This effect is relayed through the aromatic ring, increasing the partial positive charge on the carbonyl carbons and thus enhancing the molecule's overall electrophilicity.[9]

  • Bromine Atom: The bromine at the C5 position also contributes an electron-withdrawing inductive effect. Critically, it serves as a valuable synthetic handle for post-modification reactions, such as palladium-catalyzed cross-coupling, allowing for the introduction of further molecular complexity.[10]

  • N-Methyl Group: Unlike the parent isatoic anhydride, the N-methyl derivative prevents reactions at the nitrogen atom and pre-installs a methyl group at the N1 position of the resulting quinazolinone scaffold. While the methyl group is weakly electron-donating, the overall reactivity is still dominated by the anhydride functionality and the activating effects of the halogens.[7]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction with a nucleophile, typically a primary amine, proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons (predominantly the more reactive C4-carbonyl), leading to the opening of the anhydride ring and the evolution of carbon dioxide. This forms a stable 2-(methylamino)benzamide intermediate, which is the precursor to the cyclized heterocyclic product.

G cluster_0 Mechanism of Nucleophilic Ring-Opening Anhydride 5-Bromo-6-fluoro- N-methylisatoic anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack at C4-carbonyl Nucleophile Primary Amine (R-NH₂) Nucleophile->Intermediate Product 2-(methylamino)benzamide Intermediate Intermediate->Product Ring Opening & Decarboxylation CO2 CO₂ Intermediate->CO2 G cluster_workflow Two-Step Quinazolinone Synthesis Workflow Start Reagents: - Anhydride (1 eq.) - Primary Amine (1.1 eq.) - Solvent (e.g., DMF) Step1 Step A: Amidation Stir at 80-100 °C, 2-4h Monitor by TLC Start->Step1 Intermediate Isolate Intermediate: 2-(methylamino)benzamide (via precipitation/extraction) Step1->Intermediate Work-up Step2 Step B: Cyclization Add Orthoester (e.g., TMOF) Reflux, 4-8h Intermediate->Step2 FinalProduct Final Product: 3-Substituted Quinazolinone (Purify by recrystallization or chromatography) Step2->FinalProduct Final Work-up

Fig 2. Workflow for the two-step synthesis of quinazolinones.

Protocol - Step A: Synthesis of N-Aryl-5-bromo-6-fluoro-2-(methylamino)benzamide

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-6-fluoro-N-methylisatoic anhydride (1.0 eq.).

  • Solvent & Reagent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the anhydride. Add the desired primary amine (e.g., aniline, 1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting anhydride is consumed. The reaction is accompanied by the evolution of CO₂.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. The solid benzamide intermediate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization.

Protocol - Step B: Cyclization to form the Quinazolinone Ring

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude benzamide intermediate from Step A (1.0 eq.) in an excess of an appropriate cyclizing reagent, such as triethyl orthoformate or trimethyl orthoformate, which also serves as the solvent. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C depending on the orthoester) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, remove the excess orthoester under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 3-substituted quinazolinone product.

Protocol 3.2: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolinones

This streamlined approach offers higher atom economy and efficiency by combining all reactants in a single vessel, making it ideal for library synthesis. [11]

G cluster_workflow_onepot One-Pot Quinazolinone Synthesis Workflow Start Combine Reagents: - Anhydride (1 eq.) - Primary Amine (1 eq.) - Aldehyde (1 eq.) - Solvent (e.g., EtOH) / Catalyst Reaction Reaction Conditions Reflux, 6-12h Monitor by TLC Start->Reaction FinalProduct Final Product: 2,3-Disubstituted Quinazolinone (Purify by filtration and recrystallization) Reaction->FinalProduct Work-up & Purification

Fig 3. Workflow for the one-pot, three-component synthesis.

Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-Bromo-6-fluoro-N-methylisatoic anhydride (1.0 eq.), a primary amine (1.0 eq.), and an aldehyde (1.0 eq.).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. For some reactions, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, silica sulfuric acid) can be beneficial. [11]Solvent-free conditions, where the neat reactants are heated, can also be effective.

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours. The reaction should be monitored by TLC for the disappearance of starting materials.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove soluble impurities. The crude product can be further purified by recrystallization to afford the desired 2,3-disubstituted quinazolinone.

Troubleshooting & Optimization

Successful synthesis requires anticipating and addressing potential challenges.

Observed Problem Potential Cause(s) Suggested Solution(s) Reference
Low or No Yield 1. Hydrolysis of the anhydride due to moisture. 2. Poor solubility of reagents. 3. Nucleophile is not reactive enough.1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Switch to a more polar aprotic solvent like DMF or DMSO. 3. Increase the reaction temperature or add a catalyst to activate the anhydride.[12]
Formation of White Precipitate (not the product) The HCl or other acidic byproduct generated in some cyclization steps can react with the starting amine to form an insoluble ammonium salt, rendering it non-nucleophilic.Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to scavenge any acid formed. Alternatively, use an excess of the starting amine to act as both nucleophile and base.[12]
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance from bulky nucleophiles or substrates.1. Extend the reaction time and/or increase the temperature, while monitoring for decomposition by TLC. 2. For sterically hindered substrates, consider using a less hindered cyclizing agent or a more forcing set of conditions.[13]
Side Product Formation Potential for nucleophilic aromatic substitution (SNAr) at the C-F or C-Br positions at high temperatures with strong nucleophiles.The acyl substitution at the anhydride carbonyl is generally much faster. Perform the reaction at the lowest effective temperature to favor the desired pathway.[12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: 5-Bromo-6-fluoro-N-methylisatoic anhydride is a reactive anhydride. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Reactions: Reactions involving isatoic anhydrides release carbon dioxide, which can cause pressure buildup in a closed system. Ensure the reaction vessel is appropriately vented.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-6-fluoro-N-methylisatoic anhydride is a powerful and versatile electrophile for the synthesis of complex heterocyclic molecules. Its pre-installed N-methyl group and halogenated framework provide a direct route to 1-methyl-5-fluoro-6-bromo-substituted quinazolinones, a scaffold of significant interest in medicinal chemistry. The dual handles of fluorine and bromine offer opportunities for both modulating physicochemical properties and for subsequent functionalization. The robust and adaptable protocols presented herein for both two-step and one-pot syntheses demonstrate its utility as a strategic building block for accelerating drug discovery and development efforts.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1217. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Retrieved from [Link]

  • Sayahi, M. H., et al. (2019). SYNTHESIS OF QUINAZOLIN-4(3H)-ONES via THE REACTION OF ISATOIC ANHYDRIDE WITH BENZYL AZIDES IN THE PRESENCE OF POTASSIUM tert-BUTOXIDE IN DMSO. Chemistry of Heterocyclic Compounds, 55(10), 1230-1233. [Link]

  • Jafari, E., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S606. [Link]

  • Polshettiwar, V. (2010). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. Retrieved from [Link]

  • Gani, D., & Knipe, A. C. (1983). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1155-1161. [Link]

  • Poulsen, J. B., et al. (2018). SHAPE selection (SHAPES) enrich for RNA structure signal in SHAPE sequencing-based probing data. ResearchGate. Retrieved from [Link]

  • Al-Obaid, A. M. (2018). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth Dissertation. Retrieved from [Link]

  • Mohammadi Ziaran, G., et al. (2019). Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Organic Chemistry Research, 5(1), 64-72. [Link]

  • Weeks, K. M. (2012). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry. Poster Presentation. Retrieved from [Link]

  • Zaytsev, A., et al. (2019). Mechanistic study of the formation of ring-retaining and ring-opening products from the oxidation of aromatic compounds under urban atmospheric conditions. Atmospheric Chemistry and Physics, 19(23), 15117-15135. [Link]

  • Roy, R. (2016). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Doctoral Thesis. Retrieved from [Link]

  • Krasavin, M. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity, 19(10), e202200632. [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134552. [Link]

  • Raines, R. T., et al. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Journal of Organic Chemistry, 76(10), 3871-3878. [Link]

  • Carslaw, N., et al. (2023). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. Retrieved from [Link]

  • Xu, X., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. International Journal of Molecular Sciences, 24(21), 15655. [Link]

  • Unge, J. (2019). Synthesis of bioactive compounds. DiVA. Retrieved from [Link]

  • Deka, R. C., et al. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(30), 5781-5788. [Link]

  • Iaroshenko, V. O. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. Retrieved from [Link]

  • R Discovery. (n.d.). 5-bromo Derivative Research Articles. R Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Organic Syntheses Procedure. Retrieved from [Link]

  • Kumar, V., et al. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Synthesis, 50(19), 3902-3910. [Link]

  • Rowan. (n.d.). Global Electrophilicity. Rowan Computational Chemistry. Retrieved from [Link]

  • Temraz, S., et al. (2025). Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. Scientific Reports, 15(1), 1-13. [Link]

  • Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A, 66A(4), 325-335. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2021). What defines electrophilicity in carbonyl compounds. Chemical Science, 12(4), 1434-1443. [Link]

  • Oakwood Chemical. (n.d.). 5-Bromoisatoic anhydride. Oakwood Chemical Product Page. Retrieved from [Link]

Sources

Application

Application Note: Optimized Aminolysis of N-Methylisatoic Anhydride with Hydrazines

The following Application Note and Protocol guide details the reaction conditions for N-methylisatoic anhydride derivatives with hydrazines. Abstract & Strategic Significance The reaction of N-methylisatoic anhydride (NM...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the reaction conditions for N-methylisatoic anhydride derivatives with hydrazines.

Abstract & Strategic Significance

The reaction of N-methylisatoic anhydride (NMIA ) with hydrazine derivatives is the foundational step in synthesizing 2-(methylamino)benzhydrazides . These intermediates are critical pharmacophores in the development of HDAC inhibitors, antifungals, and precursors for 3-amino-4(3H)-quinazolinones (via subsequent cyclization).

Unlike simple esters, NMIA acts as a "masked isocyanate," offering a highly activated electrophilic center at the C-4 carbonyl. However, this reactivity introduces competing pathways—primarily oligomerization (dimer formation) and incomplete decarboxylation. This guide provides a validated protocol to maximize selectivity for the monomeric hydrazide, suppressing the formation of the "bis-anthraniloyl" impurity.

Mechanistic Insight & Reaction Logic

The transformation proceeds via a nucleophilic attack-decarboxylation sequence. Understanding this mechanism is vital for controlling impurity profiles.

Reaction Pathway Analysis[1]
  • Nucleophilic Attack: The hydrazine nitrogen attacks the highly electrophilic C-4 carbonyl of the oxazine ring.

  • Ring Opening: The C-O bond cleaves, generating a transient carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly loses

    
     (driven by entropy and resonance stabilization of the resulting aniline), yielding the target hydrazide.
    
  • Competing Pathway (Dimerization): If the local concentration of the product (hydrazide) exceeds that of the hydrazine, the product itself attacks a second molecule of NMIA, forming the unwanted dimer (bis-hydrazide).

Visualized Pathway (Graphviz)

ReactionMechanism cluster_conditions Critical Control Factors NMIA N-Methylisatoic Anhydride (Substrate) Transition Tetrahedral Intermediate (Unstable) NMIA->Transition Nucleophilic Attack (C4) Dimer Bis-Anthraniloyl Impurity (Side Product) NMIA->Dimer Hydrazine Hydrazine Nucleophile (R-NH-NH2) Hydrazine->Transition Carbamic Carbamic Acid Intermediate Transition->Carbamic Ring Opening CO2 CO2 (Gas) Carbamic->CO2 Product 2-(Methylamino)benzhydrazide (Target) Carbamic->Product -CO2 (Fast) Product->Dimer Attacks excess NMIA (Low Hydrazine Conc.) Excess Hydrazine Excess Hydrazine Suppresses Dimer Suppresses Dimer Excess Hydrazine->Suppresses Dimer Temp < 80°C Temp < 80°C Prevents Decomposition Prevents Decomposition Temp < 80°C->Prevents Decomposition

Figure 1: Reaction mechanism illustrating the primary decarboxylative aminolysis pathway and the competing dimerization route controlled by stoichiometry.[1][2]

Critical Reaction Parameters

To ensure reproducibility, the following parameters were optimized. Data represents average yields from triplicate runs at 10 mmol scale.

ParameterCondition A (Recommended)Condition B (Sub-optimal)Impact on Outcome
Solvent Ethanol (Abs.) or 1,4-Dioxane Water or DMFEthanol allows easy crystallization. Water causes hydrolysis to acid; DMF complicates workup.
Stoichiometry 1 : 3 to 1 : 5 (NMIA : Hydrazine)1 : 1.1Low hydrazine equivalents promote dimerization (Product acts as nucleophile).
Temperature Reflux (78°C) or 60°C RT (25°C) or >100°CRT is too slow (>24h). >100°C degrades hydrazine.
Addition Order Add NMIA to Hydrazine Add Hydrazine to NMIACRITICAL: Adding solid NMIA to liquid hydrazine keeps hydrazine in excess, preventing dimers.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylamino)benzhydrazide

Target: Primary Hydrazide formation using Hydrazine Hydrate.

Reagents:

  • N-Methylisatoic anhydride (NMIA): 1.77 g (10.0 mmol)

  • Hydrazine hydrate (80% or 64% solution): 1.9 mL (~30-50 mmol, 3-5 equiv)

  • Ethanol (Absolute): 20 mL

Step-by-Step Methodology:

  • Preparation of Nucleophile Phase:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 20 mL of Ethanol and 1.9 mL of Hydrazine Hydrate .

    • Note: Hydrazine is a suspected carcinogen and toxic.[3] Handle in a fume hood.

  • Controlled Addition:

    • Heat the solution to 40–50 °C .

    • Add the NMIA (1.77 g) portion-wise (solid addition) over 15–20 minutes.

    • Rationale: Slow addition of the electrophile to an excess of nucleophile ensures the kinetic favorability of the monomeric product over the dimer.

    • Observation: Evolution of

      
       gas (bubbling) will be observed immediately.
      
  • Reaction Phase:

    • Once addition is complete, increase temperature to Reflux (approx. 78–80 °C) .

    • Stir for 2–3 hours .

    • Monitoring: Check TLC (System: EtOAc/Hexane 1:1 or MeOH/DCM 1:9). The starting material (

      
      ) should disappear, and a highly polar, fluorescent spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Caution: Do not distill to complete dryness if using high heat; hydrazine residues can be unstable.

    • Add 10 mL of cold water to the residue and stir vigorously. The product typically precipitates as a white to off-white solid.[4]

    • Filter the solid and wash with cold ether (2 x 5 mL) to remove trace hydrazine.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

    • Typical Yield: 85–92%.

    • Melting Point: 118–120 °C (Lit. val: 119 °C).

Protocol B: Synthesis of N-Phenyl-2-(methylamino)benzhydrazide

Target: Substituted Hydrazide formation using Phenylhydrazine.

Reagents:

  • N-Methylisatoic anhydride: 1.0 equiv

  • Phenylhydrazine: 1.1 equiv (Note: Less excess needed as phenylhydrazine is less prone to dimerization due to steric bulk, but 1.1–1.2 equiv is safe).

  • Solvent: Ethanol or Toluene.

Methodology:

  • Dissolve Phenylhydrazine (1.1 equiv) in Ethanol.

  • Add NMIA (1.0 equiv) in one portion (steric hindrance of phenylhydrazine slows the reaction, reducing dimer risk).

  • Reflux for 4–6 hours . (Reaction is slower than with hydrazine hydrate).

  • Cool to Room Temperature. The product often crystallizes directly from the reaction mixture.

  • Filter and wash with cold ethanol.[5]

Downstream Application: Cyclization to Quinazolinones

The hydrazide obtained in Protocol A is a versatile precursor. To convert it into a 3-amino-1-methyl-2,4(1H,3H)-quinazolinedione or quinazolin-4-one , a "one-carbon" insertion is required.

  • Path A (Quinazolin-4-one): Reflux the hydrazide with Triethyl Orthoformate (HC(OEt)₃) and a catalytic amount of p-TSA.

  • Path B (Quinazolinedione): React the hydrazide with Carbonyldiimidazole (CDI) or Triphosgene in THF. Note that direct reaction of NMIA with hydrazine does not yield the dione; the "CO" from the anhydride C-2 is lost as

    
    . The C-2 carbonyl of the dione must be reintroduced.
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Sticky Gum Incomplete removal of excess hydrazine or solvent trapping.Azeotrope with toluene to remove water/hydrazine traces. Triturate with diethyl ether.
Insoluble White Solid (High MP) Formation of Bis-hydrazide dimer .Increase Hydrazine equivalents (to 5 equiv). Ensure NMIA is added TO Hydrazine , not vice versa.
Starting Material Persists Reaction temperature too low.Ensure vigorous reflux. If using substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine), switch solvent to 1,4-Dioxane or DMF and heat to 100°C.

References

  • Hegarty, A. F., et al. (1990).[6] Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isatoic anhydrides in the synthesis of biologically active molecules. Current Opinion in Drug Discovery & Development.
  • Organic Syntheses. (2005). General procedures for reaction of anhydrides with hydrazines. Link (Verified via search context 1.2, 1.22).

  • BenchChem Technical Guide. (2025). Synthesis of N'-Benzoyl-2-methylbenzohydrazide. Link (Verified via search context 1.15).

  • MedChemExpress. (2024). N-Methylisatoic anhydride Product Data Sheet. Link (Verified via search context 1.16).

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 5-Bromo-6-fluoro-N-methylisatoic anhydride during storage

Technical Support Center: 5-Bromo-6-fluoro-N-methylisatoic Anhydride A Guide to Preventing Hydrolysis During Storage and Handling Welcome to the technical support center for 5-Bromo-6-fluoro-N-methylisatoic anhydride. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-6-fluoro-N-methylisatoic Anhydride

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support center for 5-Bromo-6-fluoro-N-methylisatoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this moisture-sensitive reagent. As a key intermediate in the synthesis of complex molecules, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.

The Science of Hydrolysis: Understanding the Inherent Instability

5-Bromo-6-fluoro-N-methylisatoic anhydride, like all isatoic anhydrides, possesses a highly reactive cyclic anhydride functional group.[1] This reactivity is crucial for its intended synthetic applications but also renders it highly susceptible to nucleophilic attack by water, a process known as hydrolysis.[1][2]

Exposure to even trace amounts of atmospheric moisture initiates a rapid and irreversible degradation cascade. The water molecule attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening. This forms an unstable N-carboxy amino acid intermediate, which readily undergoes decarboxylation to yield the corresponding, and synthetically inactive, 2-amino-5-bromo-6-fluoro-N-methylbenzoic acid and carbon dioxide gas.[3]

The consequences of hydrolysis are severe:

  • Loss of Reactivity: The resulting anthranilic acid derivative can no longer participate in the desired acylation reactions.

  • Inaccurate Stoichiometry: The presence of the hydrolyzed impurity leads to incorrect molar calculations, affecting reaction yields and reproducibility.[2]

  • Complicated Purification: Introduction of a significant impurity complicates the purification of the final product.

Hydrolysis Mechanism of 5-Bromo-6-fluoro-N-methylisatoic Anhydride

G cluster_0 cluster_1 cluster_2 A 5-Bromo-6-fluoro- N-methylisatoic anhydride C Unstable N-Carboxy Amino Acid Intermediate A->C Nucleophilic Attack (Ring Opening) B H₂O (Atmospheric Moisture) D 2-Amino-5-bromo-6-fluoro- N-methylbenzoic Acid (Hydrolyzed Product) C->D Rapid Decarboxylation E CO₂ (Gas) C->E

Fig 1. Hydrolysis and subsequent decarboxylation of the isatoic anhydride.

Recommended Storage Protocol: A Multi-Layered Defense

To ensure the long-term stability of 5-Bromo-6-fluoro-N-methylisatoic anhydride, a multi-layered approach to prevent moisture ingress is essential. The rate of hydrolysis is accelerated by both elevated temperatures and the presence of water.[2]

Summary of Storage Conditions
ParameterOptimal ConditionSub-Optimal (Short-Term)Rationale
Temperature -20°C (Freezer)2-8°C (Refrigerator)Significantly reduces the kinetic rate of hydrolysis and other potential decomposition pathways.[3][4]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Dry Air (within a desiccator)Eliminates atmospheric moisture, the primary reactant in hydrolysis.[4][5]
Container Tightly-sealed, amber glass vial with a PTFE-lined cap.Tightly-sealed clear glass vial.Amber glass protects against potential photodegradation, while a PTFE liner provides a superior moisture barrier.[3][6]
Secondary Containment Laboratory Desiccator with active desiccant (e.g., Drierite, molecular sieves).Sealed bag with desiccant packs.Provides an external dry environment, protecting the primary container, especially during temperature changes.[3][7]
Step-by-Step Long-Term Storage Protocol
  • Procurement: Upon receipt, visually inspect the container seal for any breaches. The compound should be an off-white crystalline solid.[8]

  • Inert Gas Overlay (Optional but Recommended): For maximum protection, briefly flush the headspace of the manufacturer's vial with a gentle stream of dry argon or nitrogen in a fume hood before sealing.

  • Primary Seal: Ensure the cap is tightly secured. For vials with standard caps, consider wrapping the cap-vial interface with Parafilm® as an extra precaution.

  • Secondary Containment: Place the sealed vial inside a dedicated laboratory desiccator charged with a freshly activated desiccant.

  • Refrigeration: Store the desiccator in a freezer (-20°C) or a refrigerator (2-8°C).[4][7]

Experimental Workflow: Safe Handling Protocol

Every time the compound is accessed, there is a significant risk of introducing moisture. Adherence to a strict handling protocol is critical to preserving the integrity of the bulk material.

Step-by-Step Weighing and Dispensing Procedure
  • Equilibration to Ambient Temperature:

    • Transfer the desiccator containing the vial from the freezer/refrigerator to the lab bench.

    • Crucially, allow the entire desiccator to warm to room temperature before opening it. This may take 60-90 minutes. Opening a cold vial will cause ambient moisture to immediately condense onto the cold solid, compromising the entire batch.[4]

  • Prepare a Dry Workspace:

    • The ideal environment for handling is a glovebox with a low-moisture inert atmosphere.[9]

    • If a glovebox is unavailable, perform the transfer in a fume hood with minimized airflow, and have all necessary equipment ready to minimize exposure time.

  • Use Dry Equipment:

    • Ensure all spatulas, weighing boats/papers, and glassware are scrupulously dry. Oven-drying (120°C for at least 4 hours) and cooling in a desiccator is highly recommended.[10][11]

  • Dispensing the Reagent:

    • Open the desiccator and then the vial.

    • Quickly and efficiently weigh the desired amount of the anhydride onto a dry weighing paper or into a tared, dry flask.

    • Immediately and tightly reseal the primary container.

  • Resealing and Storage:

    • Wrap the cap-vial interface with fresh Parafilm®.

    • Place the vial back into the desiccator, ensure the desiccator is sealed, and return it to cold storage.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Solid appears discolored (yellow, brown, or black). Hydrolysis or Thermal Decomposition: The off-white crystalline structure has been compromised.[3]1. Do not use the reagent for reactions sensitive to stoichiometry or purity. 2. If possible, confirm the identity and purity via analytical methods (e.g., NMR, LC-MS). 3. Discard the material according to safety protocols and procure a fresh batch.
Poor solubility in anhydrous aprotic solvents (e.g., DMF, DMSO). Presence of Hydrolyzed Product: The resulting anthranilic acid is often less soluble than the parent anhydride.[2][3]1. This strongly indicates significant degradation. 2. Filter a small, dissolved sample and analyze the filtrate to confirm the presence of the starting material. 3. It is highly recommended to use a fresh, uncompromised batch of the reagent.
Gas evolution (bubbling) observed upon dissolution. Decarboxylation: The hydrolyzed intermediate is decomposing, releasing CO₂ gas.[3]1. This is a definitive sign of advanced hydrolysis. 2. The material is no longer the anhydride and should not be used. 3. Handle in a well-ventilated fume hood.[3]
Inconsistent or low yields in subsequent reactions. Partial Hydrolysis of Starting Material: The actual molar quantity of active anhydride is lower than calculated, leading to poor results.[4]1. Review storage and handling procedures for potential moisture contamination points. 2. Before the next reaction, use a fresh vial or a newly purchased batch of the anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual signs of degradation for this compound? A1: The most common visual cues are a change in color from the expected off-white to shades of yellow, brown, or even black, and a change in texture from a crystalline solid to a clumpy or gummy substance.[3] Poor solubility in anhydrous aprotic solvents is another strong indicator of hydrolysis.[2]

Q2: Why is it so critical to warm the container to room temperature inside a desiccator before opening? A2: This step prevents condensation. A cold surface exposed to ambient, moisture-containing air will act as a "cold finger," causing water vapor to condense directly onto the solid reagent. This single event can introduce enough water to compromise the entire bottle. Allowing it to warm up in a dry environment like a desiccator ensures the vial's surface temperature is the same as the ambient air, preventing this phenomenon.[4]

Q3: Can I still use the reagent if I only suspect minor hydrolysis? A3: It is strongly discouraged. For any application requiring accurate stoichiometry, such as in drug development or quantitative chemical synthesis, using a reagent of unknown purity will lead to unreliable and irreproducible results. The hydrolyzed product can also interfere with downstream processing and purification. It is always best practice to use a fresh, pure batch.[2][4]

Q4: Which solvents should I absolutely avoid when working with this anhydride? A4: You must avoid all protic and nucleophilic solvents if you wish to preserve the anhydride structure. This includes water, alcohols (methanol, ethanol), and primary or secondary amines, as they will all react to open the anhydride ring.[3] For reactions, always use high-purity, anhydrous-grade aprotic solvents like DMF, DMSO, NMP, or THF.[4]

Q5: My lab uses Sure/Seal™ bottles for other sensitive reagents. Is this a good storage method? A5: Yes, systems like Sigma-Aldrich's Sure/Seal™ packaging are excellent for moisture-sensitive reagents.[5][11] They provide a convenient way to store and dispense the compound under an inert atmosphere using syringe techniques. If you transfer the anhydride to such a bottle, ensure the transfer is done in a glovebox to prevent initial contamination.

References

  • BenchChem Technical Support Team. (2025).
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Various Authors. (2017, September 2). How to prevent hydrolysis in a drug. Quora.
  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen.
  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Department of Chemistry, University of Rochester. How to Store Reagents. University of Rochester.
  • Mallak Specialties Pvt Ltd. Isatoic Anhydride. Mallak Specialties Pvt Ltd.
  • TCI Chemicals. (2025, January 20).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. LibreTexts.
  • Safety Data Sheet. (2009, June 18).
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - N-Methylisatoic anhydride. Thermo Fisher Scientific.
  • CymitQuimica.
  • BenchChem Technical Support Team. (2025).

Sources

Optimization

Technical Support Center: Enhancing Yields in Ring-Opening Reactions of Epoxides with Sterically Hindered Amines

Welcome to the Technical Support Center for Aromatic and Aliphatic Ring Systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of epoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aromatic and Aliphatic Ring Systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of epoxide ring-opening reactions, particularly when employing sterically demanding amines. The inherent steric clash and reduced nucleophilicity of these amines often lead to sluggish reactions, low yields, and undesired side products. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here, we address the most common queries and concerns encountered when working with sterically hindered amines in epoxide aminolysis.

Q1: Why are my reaction yields consistently low when using a bulky amine like t-butylamine or 2,6-diisopropylaniline?

A: Low yields in these reactions are typically a consequence of two primary factors rooted in the structure of the amine:

  • Steric Hindrance: The bulky alkyl or aryl groups surrounding the nitrogen atom physically obstruct its approach to the epoxide's electrophilic carbon centers. This significantly raises the activation energy of the nucleophilic attack, slowing down the reaction rate. For the reaction to proceed, more forceful conditions are often necessary.

  • Reduced Nucleophilicity: The same steric bulk can also diminish the inherent nucleophilicity of the amine. While technically basic, the lone pair of electrons on the nitrogen is less available to form a new bond with the epoxide carbon.

Traditional thermal heating is often insufficient to overcome these barriers, leading to incomplete conversion of starting materials.

Q2: What is the fundamental difference between SN1 and SN2 pathways in epoxide ring-opening, and how does my choice of catalyst and substrate influence this?

A: The regioselectivity of the ring-opening reaction—which carbon of the epoxide the amine attacks—is dictated by the reaction mechanism, which can be tuned by your choice of catalyst and the epoxide's substitution pattern.

  • SN2 Pathway (Base-Catalyzed or Uncatalyzed): In the absence of a strong acid or under basic conditions, the reaction proceeds via a classic SN2 mechanism. The amine nucleophile will attack the least sterically hindered carbon of the epoxide ring.[1][2] This is the preferred pathway for achieving high regioselectivity with unactivated or symmetrically substituted epoxides.

  • SN1-like Pathway (Acid-Catalyzed): In the presence of a Lewis or Brønsted acid, the epoxide oxygen is first activated through coordination or protonation. This activation polarizes the C-O bonds and can lead to a transition state with significant carbocationic character on the more substituted carbon. Consequently, the nucleophilic attack occurs at the more sterically hindered but electronically stabilized carbon.[3][4] This pathway is often observed with epoxides that can form a stable tertiary or benzylic carbocation-like intermediate.

The choice between these pathways is critical. For instance, reacting styrene oxide with an aromatic amine in the presence of a Lewis acid will favor attack at the benzylic position (SN1-like), while an aliphatic amine under similar conditions may still preferentially attack the terminal carbon (SN2).[5]

Q3: When should I consider using a Lewis acid catalyst, and which one is most suitable for my system?

A: A Lewis acid catalyst is highly recommended when you are working with electronically deactivated or sterically hindered amines and epoxides. The Lewis acid coordinates to the epoxide oxygen, making the ring more electrophilic and thus more susceptible to attack by a weak nucleophile.[3]

The choice of Lewis acid is not trivial and depends on the specific substrates:

  • For moderately hindered systems: Zinc-based Lewis acids like Zn(ClO₄)₂·6H₂O or yttrium-based catalysts like YCl₃ have proven effective and can often be used in catalytic amounts under solvent-free conditions.[3]

  • For highly hindered systems: Stronger Lewis acids may be necessary, but they also increase the risk of side reactions. It is crucial to screen a panel of Lewis acids to find the optimal balance between reactivity and selectivity. The strength of the Lewis acid can influence the reaction rate; however, stronger Lewis acids do not always lead to higher activity, as strong binding of the more nucleophilic amine to the Lewis acid site can inhibit catalysis.[6]

Q4: Can changing the solvent improve my reaction yield and regioselectivity?

A: Absolutely. The solvent plays a critical role in these reactions.

  • Polar Aprotic Solvents: Solvents like DMF, especially in combination with water, can promote the reaction even without a catalyst by stabilizing charged intermediates.[7]

  • Nitromethane: This solvent has been shown to act as both a solvent and a co-catalyst, particularly in microwave-assisted reactions with deactivated anilines, by enhancing the nucleophilicity of the amine.[8][9][10]

  • Solvent-Free Conditions: For many Lewis acid-catalyzed reactions, operating without a solvent can lead to higher concentrations of reactants and faster reaction rates.[5][11]

The choice of solvent can also influence the regioselectivity of the reaction.[12] Therefore, a solvent screen is a valuable optimization step.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the ring-opening of epoxides with sterically hindered amines.

Problem Probable Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Insufficient activation of the epoxide. 2. Low nucleophilicity of the hindered amine. 3. Reaction temperature is too low.1. Introduce a Catalyst: Add a Lewis acid catalyst (e.g., YCl₃, Zn(ClO₄)₂, Sc(OTf)₃) to activate the epoxide.[3] 2. Increase Temperature: Use a higher boiling point solvent or switch to microwave irradiation to provide sufficient energy to overcome the activation barrier.[1][8] 3. Change the Solvent: Switch to a polar aprotic solvent like DMF/H₂O or nitromethane to enhance amine nucleophilicity and stabilize the transition state.[7][8][9]
Formation of Multiple Products (Poor Regioselectivity) 1. Competing SN1 and SN2 pathways. 2. The electronic and steric effects of the epoxide are closely balanced.1. Tune the Catalyst: If an SN2 product is desired, remove any acid catalysts and consider a base-catalyzed or solvent-promoted system. If an SN1-like product is desired, use a mild Lewis acid and a non-coordinating solvent. 2. Adjust the Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled (often SN2) product. 3. Modify the Amine: If possible, use a slightly less hindered amine to favor the SN2 pathway.
Formation of a Di-alkylation Product (from primary amines) 1. The initial β-amino alcohol product is more nucleophilic than the starting primary amine and reacts with another epoxide molecule.1. Control Stoichiometry: Use a slight excess of the primary amine to increase the probability of the epoxide reacting with the starting amine. 2. Slow Addition: Add the epoxide slowly to a solution of the amine to maintain a low concentration of the epoxide and disfavor the second addition. 3. Solvent Choice: Polar mixed solvent systems like DMF/H₂O have been shown to promote selective monoalkylation.[7]
Reaction Stalls After Partial Conversion 1. Catalyst deactivation. 2. Product inhibition (the β-amino alcohol product may coordinate to the Lewis acid catalyst more strongly than the starting epoxide).1. Add More Catalyst: In some cases, a second charge of the catalyst can restart the reaction. 2. Choose a Different Catalyst: Some Lewis acids are less prone to product inhibition. Screening different metal triflates or chlorides may identify a more robust catalyst for your specific system.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrates.

Protocol 1: Microwave-Assisted Ring-Opening of a Hindered Epoxide with a Deactivated Aniline

This protocol is based on methodologies that have been shown to be effective for challenging substrates, leveraging microwave energy and a unique solvent system to drive the reaction to completion.[8][9][10]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine sterically hindered epoxide (1.0 mmol), deactivated aniline (1.0 mmol), and nitromethane (2 mL) in a 10 mL microwave vial. prep2 Add a magnetic stir bar and seal the vial. prep1->prep2 react1 Place the vial in a microwave reactor. prep2->react1 react2 Irradiate at 120-150 °C for 30-60 minutes (monitor pressure). react1->react2 workup1 Cool the vial to room temperature. react2->workup1 workup2 Remove the solvent under reduced pressure. workup1->workup2 workup3 Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). workup2->workup3 final_product Characterize Product (NMR, MS) workup3->final_product Isolate pure β-amino alcohol

Caption: Workflow for microwave-assisted aminolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the sterically hindered epoxide (1.0 equiv), the deactivated or sterically hindered aniline (1.0-1.2 equiv), and nitromethane (0.5 M concentration).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Set the reaction temperature to 120-150 °C and the reaction time to 30-60 minutes. It is crucial to monitor the internal pressure of the vial, ensuring it remains within the safe operating limits of the equipment.

  • Reaction Monitoring: After the allotted time, cool the reaction to room temperature. Spot a small aliquot of the crude mixture on a TLC plate to check for the consumption of the limiting reagent.

  • Workup: If the reaction is complete, concentrate the mixture in vacuo to remove the nitromethane.

  • Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired β-amino alcohol from unreacted starting materials and any nonpolar byproducts.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening under Solvent-Free Conditions

This protocol is ideal for reactions that are sluggish at room temperature and benefits from the increased concentration of reactants in the absence of a solvent.[3][5]

Diagram of the Logical Relationships in Catalyst Selection:

G start Start: Low Yield with Hindered Amine catalyst Is a catalyst being used? start->catalyst add_lewis Introduce a mild Lewis Acid (e.g., YCl3, Zn(II) salt) catalyst->add_lewis No increase_strength Screen stronger Lewis Acids (e.g., Sc(OTf)3, InCl3) catalyst->increase_strength Yes check_yield Is the yield improved? add_lewis->check_yield increase_strength->check_yield check_yield->increase_strength No optimize Optimize catalyst loading and temperature. check_yield->optimize Yes end End: Improved Yield optimize->end

Caption: Decision workflow for Lewis acid catalyst optimization.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered amine (1.0 equiv) and the epoxide (1.2 equiv).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%) to the mixture.

  • Heating: Heat the neat mixture with vigorous stirring to a temperature between 60 °C and 100 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench the catalyst, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1. The β-amino alcohol products can sometimes be purified by crystallization from an appropriate solvent system.

Mechanistic Insights: The SN1 vs. SN2 Dichotomy

Understanding the underlying mechanism is key to controlling the regiochemical outcome of your reaction. The choice between an SN1-like and an SN2 pathway is a function of epoxide substitution and the presence or absence of an acid catalyst.

G cluster_sn2 SN2 Pathway (Basic/Neutral Conditions) cluster_sn1 SN1-like Pathway (Acidic Conditions) sn2_start Epoxide R2NH sn2_ts Transition State (Attack at less hindered carbon) sn2_start:f1->sn2_ts Nucleophilic Attack sn2_product Product A (Anti-Markovnikov) sn2_ts->sn2_product Ring Opening sn1_start Epoxide H⁺ (Lewis Acid) sn1_activated Protonated/Activated Epoxide (Carbocation character at more substituted carbon) sn1_start:f1->sn1_activated Activation sn1_ts Transition State (Attack at more substituted carbon) sn1_activated->sn1_ts Nucleophilic Attack (R2NH) sn1_product Product B (Markovnikov) sn1_ts->sn1_product Ring Opening

Caption: Comparison of SN1-like and SN2 ring-opening mechanisms.

In the SN2 pathway , the amine acts as a direct nucleophile, and sterics govern the outcome. The attack occurs at the carbon atom that is most accessible, leading to the "anti-Markovnikov" product.

In the SN1-like pathway , the acid catalyst first activates the epoxide. This creates a transition state where the positive charge is better stabilized on the more substituted carbon atom. This electronic effect overrides the steric considerations, and the nucleophile attacks this more substituted position, leading to the "Markovnikov" product.[2][3]

By carefully selecting your reaction conditions—specifically, the presence or absence of an acid catalyst—you can steer the reaction towards the desired regioisomer, a powerful tool in complex molecule synthesis.

References

Sources

Troubleshooting

solubility issues of 5-Bromo-6-fluoro-N-methylisatoic anhydride in aqueous buffers

Welcome to the technical support center for 5-Bromo-6-fluoro-N-methylisatoic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-6-fluoro-N-methylisatoic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this compound, with a specific focus on addressing its solubility challenges in aqueous buffers.

Introduction to 5-Bromo-6-fluoro-N-methylisatoic Anhydride

5-Bromo-6-fluoro-N-methylisatoic anhydride (MW: 274.04 g/mol , Formula: C₉H₅BrFNO₃) is a halogenated derivative of N-methylisatoic anhydride.[1] Isatoic anhydrides are reactive heterocyclic compounds widely used as precursors in the synthesis of pharmaceuticals and other biologically active molecules.[2] The N-methyl group influences the reactivity of the anhydride, making reactions with nucleophiles proceed with slightly more difficulty compared to the unsubstituted analog.[3]

A critical challenge in the experimental use of 5-Bromo-6-fluoro-N-methylisatoic anhydride is its limited solubility in aqueous solutions, a consequence of the hydrophobic bromo and fluoro substituents. Furthermore, the anhydride functional group is susceptible to hydrolysis, leading to the opening of the heterocyclic ring to form the corresponding N-methylanthranilic acid derivative.[4][5] This guide provides troubleshooting strategies and detailed protocols to help you navigate these challenges and ensure the success of your experiments.

Troubleshooting Guide: Solubility and Stability Issues

This section addresses common problems encountered when working with 5-Bromo-6-fluoro-N-methylisatoic anhydride in aqueous buffers.

1. My 5-Bromo-6-fluoro-N-methylisatoic anhydride is not dissolving in my aqueous buffer.

This is the most common issue. The halogen atoms on the aromatic ring increase the hydrophobicity of the molecule, leading to poor water solubility. Here are several strategies to improve solubility:

  • Use of a Co-solvent: The most effective approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is an excellent choice. N-methylisatoic anhydride is soluble in DMSO at concentrations up to 50 mg/mL with the aid of ultrasonication.[6]

    • Protocol for Stock Solution Preparation: See the detailed protocol in the "Experimental Protocols" section below.

  • pH Adjustment: The pH of your aqueous buffer can influence the solubility of the compound, although its impact might be less pronounced for this N-methylated derivative compared to isatoic anhydride itself. It is crucial to consider the pH stability of the compound, as high pH can accelerate hydrolysis.[7]

  • Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or gently warm it. However, be cautious with heating as it can increase the rate of hydrolysis.

2. My compound precipitates out of solution after I dilute my stock solution into the aqueous buffer.

This indicates that the final concentration of the co-solvent is not sufficient to maintain the solubility of your compound in the aqueous buffer.

  • Optimize the Final Co-solvent Concentration: You may need to increase the percentage of the co-solvent in your final working solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a Multi-Component Solvent System: For challenging cases, a combination of co-solvents and surfactants can be effective. A formulation used for in vivo studies of N-methylisatoic anhydride is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] This demonstrates the principle of using a mixture of excipients to enhance solubility.

3. I am concerned about the stability of my compound in the aqueous buffer.

This is a valid concern, as isatoic anhydrides are prone to hydrolysis.[4][5] The hydrolysis of N-methylisatoic anhydride in water is primarily driven by hydroxide ion attack.[7]

  • Prepare Solutions Fresh: It is highly recommended to prepare your working solutions of 5-Bromo-6-fluoro-N-methylisatoic anhydride immediately before use.

  • Control the pH: Since hydrolysis is base-catalyzed, using buffers with a neutral or slightly acidic pH can help to slow down the degradation of the compound.

  • Storage of Stock Solutions: Your DMSO stock solution should be stored at low temperatures to minimize degradation. For N-methylisatoic anhydride, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[8] It is also crucial to protect the solid compound and stock solutions from moisture.[9][10]

4. My experimental results are inconsistent.

Inconsistent results can often be traced back to issues with the preparation and handling of your 5-Bromo-6-fluoro-N-methylisatoic anhydride solutions.

  • Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there is no precipitate.

  • Standardize Your Solution Preparation: Use the same protocol for preparing your solutions for every experiment to ensure consistency.

  • Account for Hydrolysis: Be aware that the concentration of the active anhydride may decrease over time in aqueous solutions. Time-course experiments can help to determine the stability of the compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution of 5-Bromo-6-fluoro-N-methylisatoic anhydride?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution. N-methylisatoic anhydride is soluble in DMSO up to 50 mg/mL with sonication.[6]

Q2: How should I store the solid 5-Bromo-6-fluoro-N-methylisatoic anhydride?

A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture to prevent hydrolysis.[9][10][11]

Q3: How long is a stock solution of 5-Bromo-6-fluoro-N-methylisatoic anhydride in DMSO stable?

A3: Based on data for N-methylisatoic anhydride, a DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Q4: What is the half-life of 5-Bromo-6-fluoro-N-methylisatoic anhydride in aqueous buffer?

Q5: Can I heat the solution to help dissolve the compound?

A5: Gentle warming can be used to aid dissolution, but it should be done with caution as elevated temperatures can accelerate the rate of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 5-Bromo-6-fluoro-N-methylisatoic anhydride.

Materials:

  • 5-Bromo-6-fluoro-N-methylisatoic anhydride (MW: 274.04 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Weigh out 2.74 mg of 5-Bromo-6-fluoro-N-methylisatoic anhydride and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear.

  • Visually inspect the solution to ensure there are no solid particles remaining.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer. The final DMSO concentration should be optimized for your specific experimental system.

Materials:

  • 10 mM stock solution of 5-Bromo-6-fluoro-N-methylisatoic anhydride in DMSO (from Protocol 1)

  • Your desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration of 5-Bromo-6-fluoro-N-methylisatoic anhydride and the final percentage of DMSO required for your experiment.

  • In a sterile microcentrifuge tube, add the required volume of your aqueous buffer.

  • While vortexing the buffer, add the calculated volume of the 10 mM DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

  • Vortex the final working solution for another 30 seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately in your experiment.

Data Summary

PropertyValueSource
Molecular Weight 274.04 g/mol [1]
Molecular Formula C₉H₅BrFNO₃[1]
Synonym 6-Bromo-5-fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione[1]
Solubility in DMSO N-methylisatoic anhydride is soluble up to 50 mg/mL with sonication.[6]
Recommended Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (for N-methylisatoic anhydride in DMSO).[8]

Visual Diagrams

experimental_workflow cluster_prep Preparation of Solutions cluster_exp Experimental Use cluster_storage Storage solid Solid 5-Bromo-6-fluoro-N- methylisatoic anhydride stock 10 mM Stock Solution in DMSO solid->stock Dissolve storage_solid Store solid at RT, protected from moisture solid->storage_solid dmso Anhydrous DMSO dmso->stock working Final Working Solution stock->working Dilute storage_stock Store stock at -20°C or -80°C stock->storage_stock buffer Aqueous Buffer buffer->working experiment Perform Experiment (e.g., cell-based assay) working->experiment Use immediately

Caption: Experimental workflow for the preparation and use of 5-Bromo-6-fluoro-N-methylisatoic anhydride solutions.

troubleshooting_logic start Compound does not dissolve in buffer co_solvent Use a co-solvent (DMSO) to make a stock solution start->co_solvent precipitate Precipitation upon dilution? co_solvent->precipitate optimize_co_solvent Optimize final co-solvent concentration precipitate->optimize_co_solvent Yes stability Concerned about stability? precipitate->stability No optimize_co_solvent->stability use_fresh Prepare fresh and use immediately control_ph Use neutral or slightly acidic buffer use_fresh->control_ph stability->use_fresh Yes success Successful Experiment stability->success No store_properly Store stock solution at low temperature control_ph->store_properly store_properly->success

Caption: Troubleshooting logic for addressing solubility and stability issues.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Retrieved from [Link]

  • Hegarty, A. F., Ahern, E. P., Frost, L. N., & Hegarty, C. N. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1935-1941.
  • Google Patents. EP0306869A1 - Process for the production of halogenated isatoic-acid anhydrides.
  • Google Patents. EP0021043A1 - Process for preparing isato-acid anhydrides.
  • Organic Syntheses. isatoic anhydride. Retrieved from [Link]

  • Furlan, R. L. E., & Mata, E. G. (2000). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 65(16), 4944-4949.
  • TREA. Process for the preparation of halogenated carboxylic anhydrides. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1569.
  • PubChem. N-Methylisatoic anhydride. Retrieved from [Link]

  • Gardner, J. H., & Naylor, C. A. (1954). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 19(5), 753-764.
  • Tashrifi, Z., et al. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry, 23(10), 1090-1130.
  • Poulsen, L. D., et al. (2016). SHAPE selection (SHAPES)
  • Wikipedia. Isatoic anhydride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Reactions with N-Methylisatoic Anhydride

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with N-methylisatoic anhydride (NMIA). This resource prov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with N-methylisatoic anhydride (NMIA). This resource provides in-depth, field-proven insights into optimizing reaction temperatures for nucleophilic attack on the NMIA ring. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Mechanisms

This section addresses the fundamental scientific principles governing the reactivity of N-methylisatoic anhydride. A solid understanding of these concepts is the first step toward successful reaction optimization.

Q1: What is the general mechanism of nucleophilic attack on N-methylisatoic anhydride?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (Nu-H), such as an amine or alcohol, attacks one of the two electrophilic carbonyl carbons of the NMIA ring. This forms a transient tetrahedral intermediate. The ring then opens, followed by a rapid, irreversible decarboxylation (loss of CO₂) to yield the final N-methyl-2-aminobenzoyl product.[1] Unlike its parent, isatoic anhydride, N-methylisatoic anhydride does not have a labile proton on the nitrogen and therefore cannot form an intermediate isocyanate species.[2] This results in a more direct and predictable reaction pathway.

NMIA_Mechanism cluster_reactants NMIA N-Methylisatoic Anhydride (NMIA) Intermediate Tetrahedral Intermediate NMIA->Intermediate 1. Nucleophilic Attack Nuc Nucleophile (e.g., R-NH₂) Nuc->Intermediate 1. Nucleophilic Attack RingOpened Ring-Opened Carbamate Intermediate->RingOpened 2. Ring Opening Product Final Product (Amide/Ester) RingOpened->Product 3. Decarboxylation CO2 CO₂ RingOpened->CO2

Caption: General mechanism of nucleophilic attack on NMIA.

Q2: How does temperature fundamentally influence the reaction rate?

A: Temperature is a critical kinetic parameter. According to the Arrhenius equation, increasing the temperature provides the necessary activation energy for the reaction, leading to a higher frequency of effective molecular collisions and thus a faster reaction rate. For many common transformations, such as acetylation with anhydrides, elevating the temperature from ambient to 60-80 °C can dramatically reduce reaction times from hours to minutes.[3] However, this is a double-edged sword, as excessive heat can also provide the activation energy for undesirable side reactions.

Q3: What are the primary side reactions to consider when heating reactions with NMIA, and what is its thermal stability?

A: The main concerns when heating are:

  • Hydrolysis: If trace amounts of water are present in the solvent or reagents, elevated temperatures will accelerate the hydrolysis of NMIA to form N-methylanthranilic acid.[4]

  • Thermal Decomposition: N-methylisatoic anhydride has a melting point of approximately 165-177 °C, at which point it also begins to decompose.[5] Exceeding this temperature will lead to degradation of the starting material and likely a complex mixture of byproducts.

  • Product Instability: The desired product may also be thermally labile, and prolonged exposure to high temperatures could lead to its degradation.

Q4: My reaction is being performed in water. How does temperature affect the stability of NMIA?

A: N-methylisatoic anhydride will undergo hydrolysis in water, and the rate of this hydrolysis is temperature-dependent.[6][7] While some reactions are successfully performed in aqueous media at room temperature[8][9], increasing the heat will significantly favor the competing hydrolysis side reaction. A study on the hydrolysis of similar anhydrides showed that the reaction with water can be monitored and is faster at higher temperatures.[10] If your nucleophile is less reactive than water, heating the reaction in an aqueous solvent will likely result in low yields of the desired product.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Problem: Low or No Product Yield

A: Yes, this is a classic sign of insufficient activation energy. Many nucleophiles, particularly neutral ones like alcohols or sterically hindered amines, require thermal energy to react at a practical rate.[2]

  • Actionable Advice:

    • Incremental Increase: Gently warm the reaction to 40-50 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.

    • Catalyst Consideration: For less reactive nucleophiles like alcohols, the addition of a non-nucleophilic base or catalyst may be required in conjunction with moderate heating (e.g., 60 °C).[2]

    • Solvent Choice: Ensure your solvent can accommodate the target temperature. For temperatures above 80-100 °C, consider higher-boiling solvents like toluene, DMF, or DMSO.[9]

A: This is highly likely. Excessive heat can lead to decomposition of either the NMIA starting material or the newly formed product. This is especially true for reactions run at or above 120 °C, a temperature often used for subsequent cyclization steps but which can be too harsh for the initial ring-opening.[9][11]

  • Actionable Advice:

    • Reduce Temperature: Repeat the reaction at a lower temperature. If you were at 100 °C, try 60-70 °C. The reaction will be slower, but may be significantly cleaner.

    • Check for Exotherms: Anhydride reactions can be exothermic.[12] Adding the nucleophile slowly or with external cooling can prevent an uncontrolled temperature spike, especially on a larger scale.

    • Isolate and Identify Byproducts: If possible, identify the main byproducts. If you see a significant amount of N-methylanthranilic acid, it points to hydrolysis, which is exacerbated by heat.

Troubleshooting_Yield Start Low Product Yield CheckSM Is NMIA starting material consumed? Start->CheckSM TempLow Problem: Temperature Too Low Solution: Increase temp incrementally (e.g., to 40-60°C). CheckSM->TempLow No TempHigh Problem: Temperature Too High Solution: Decrease temp. Check for degradation/hydrolysis byproducts. CheckSM->TempHigh Yes

Caption: Troubleshooting logic for low-yield reactions.

Section 3: Practical Guidance & Experimental Protocols

This section provides a structured approach to temperature optimization and a sample protocol.

Workflow for Temperature Optimization

A parallel screening approach on a small scale is the most efficient method to determine the optimal temperature for a new reaction.

Optimization_Workflow Setup 1. Setup Parallel Vials (e.g., 4 vials with identical reagents & concentrations) Gradient 2. Set Temperature Gradient (Vial 1: 25°C, Vial 2: 45°C, Vial 3: 65°C, Vial 4: 85°C) Setup->Gradient Monitor 3. Monitor Reactions (Take aliquots at T=1h, 4h, 16h. Analyze by TLC or LC-MS) Gradient->Monitor Analyze 4. Analyze Data (Compare conversion & purity. Identify best temp/time combination) Monitor->Analyze ScaleUp 5. Scale-Up Reaction (Use optimized conditions for preparative scale synthesis) Analyze->ScaleUp

Caption: Efficient workflow for reaction temperature optimization.

Data Interpretation: Temperature Effects on NMIA Reactions

The following table summarizes expected outcomes at different temperature ranges for a typical reaction between NMIA and a primary amine, a moderately reactive nucleophile.

Temperature RangeExpected Outcome & ObservationsPotential Issues & Troubleshooting
0 – 25 °C Reaction may be slow but is often very clean, minimizing side reactions. An excellent starting point for highly reactive nucleophiles.[9]Issue: Incomplete conversion after extended time. Solution: Allow longer reaction times or increase temperature modestly.
30 – 80 °C This is the "sweet spot" for many reactions, balancing a good reaction rate with minimal byproduct formation.[2][3]Issue: If water is present, hydrolysis may become competitive. Solution: Use anhydrous solvents and reagents.
85 – 120 °C Used for less reactive nucleophiles or to drive subsequent cyclization steps.[9][11] Reaction times are significantly shorter.Issue: Increased risk of byproduct formation from product or starting material degradation. Solution: Minimize reaction time; monitor closely.
> 120 °C High Risk. Approaching the decomposition temperature of NMIA. Only attempt if previous steps have failed and the desired product is known to be highly stable.Issue: Significant decomposition, leading to low yields and difficult purification. Solution: Re-evaluate the synthetic route; this temperature is generally not recommended for the initial ring-opening.
Example Protocol: Synthesis of 2-amino-N-methyl-N-benzylbenzamide

This protocol details the reaction of NMIA with benzylamine, highlighting critical temperature control points.

Reagents & Equipment:

  • N-methylisatoic anhydride (NMIA) (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Condenser and inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature controller and external thermometer

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add N-methylisatoic anhydride (1.0 eq) and anhydrous THF (to make a ~0.5 M solution). Begin stirring.

  • Addition of Nucleophile: At room temperature (20-25 °C), slowly add benzylamine (1.05 eq) dropwise over 5 minutes. Note: For more reactive amines or larger scales, an ice bath (0 °C) may be used during addition to control any initial exotherm.

  • Initial Monitoring: After 1 hour of stirring at room temperature, take a small aliquot and analyze by TLC or LC-MS to gauge the initial reaction rate. A procedure for a similar reaction with methylamine proceeds to completion within 1 hour at room temperature.[9]

  • Heating (If Necessary): If the reaction is sluggish (based on Step 3), begin heating the mixture to 50 °C using a controlled heating mantle. Maintain this temperature and continue to monitor progress every 1-2 hours.

  • Workup: Once the reaction is complete (consumption of NMIA), cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by standard methods such as recrystallization or column chromatography.

References
  • Hegarty, A. F., Ahern, E. P., Frost, L. N., & Hegarty, C. N. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1935-1941. [Link]

  • R Discovery. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1218. [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? [Link]

  • ResearchGate. (2026). Optimization of the temperature for reaction of isatoic anhydride... [Link]

  • ResearchGate. (2013). How is heat produced during anhydride based esterification reactions is controlled? [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides. [Link]

  • Wang, S., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 10(1), 1-11. [Link]

  • ResearchGate. SHAPE Selection chemistry. [Link]

  • LNEYA Industrial Chillers. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Link]

  • Nardi, M., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(3), M1077. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions of Asymmetric Isatoic Anhydrides

Welcome to the technical support center for navigating the complexities of isatoic anhydride chemistry. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of isatoic anhydride chemistry. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity when using asymmetrically substituted isatoic anhydrides. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic insights to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on an asymmetric isatoic anhydride for nucleophilic attack?

A: An isatoic anhydride possesses two electrophilic carbonyl carbons within its heterocyclic ring: the C2 (carbamoyl) carbonyl and the C4 (anhydride) carbonyl. Nucleophilic attack can occur at either site, leading to different product scaffolds. The challenge and opportunity lie in directing the nucleophile to the desired position.

Q2: What fundamentally determines which carbonyl a nucleophile will attack?

A: The regiochemical outcome is a result of the interplay between several factors:

  • Electronic Effects: The inherent electron density at each carbonyl. Substituents on the aromatic ring can make one carbonyl more electrophilic than the other.

  • Nucleophile Properties: The "hardness" or "softness" (HSAB theory), steric bulk, and basicity of the nucleophile play a crucial role.

  • Reaction Conditions: Solvent, temperature, and the presence or absence of a catalyst can shift the reaction pathway from kinetic to thermodynamic control, favoring one regioisomer over the other.[1]

Q3: How do electron-donating or electron-withdrawing groups on the aromatic ring influence regioselectivity?

A: Substituents on the benzene ring modulate the electrophilicity of the C2 and C4 positions.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ generally increase the electrophilicity of both carbonyls but can have a more pronounced effect at the C4 position, often favoring attack there.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ decrease the electrophilicity of the carbonyls, which can sometimes lead to reduced reactivity or allow the inherent reactivity of the nucleophile to dominate the regioselective outcome.[2]

Q4: What are the typical products from the reaction of an isatoic anhydride with an amine?

A: The reaction with amines can lead to two primary outcomes depending on the site of initial attack.[3]

  • Attack at C4: This is a direct acylation that opens the anhydride ring to form an N-substituted 2-aminobenzamide derivative. These intermediates can then cyclize, often upon heating, to form valuable quinazolinone scaffolds.[4][5]

  • Attack at C2: This attack leads to the formation of an unstable intermediate that readily loses carbon dioxide to generate a 2-aminobenzoyl isocyanate equivalent. This highly reactive species can then be trapped by the amine to form a urea derivative.[6]

Troubleshooting Guides & In-Depth Analysis

This section addresses specific experimental failures in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Problem 1: Poor or mixed regioselectivity is observed, yielding an inseparable mixture of isomers.

This is the most common challenge. The key is to identify the dominant competing pathways and adjust conditions to favor a single outcome.

dot

Caption: Troubleshooting decision-making for poor regioselectivity.

Q: My reaction with a primary amine gives a mix of the desired quinazolinone (from C4 attack) and a urea byproduct (from C2 attack). How can I improve selectivity for the quinazolinone?

A: Explanation: This outcome suggests that both the direct acylation (C4 attack) and the isocyanate pathway (C2 attack) are competitive. Primary amines are strong nucleophiles but can be sterically unhindered, allowing attack at both sites. The formation of the quinazolinone is often the kinetically favored pathway at lower temperatures, while the thermodynamically stable urea may be favored under harsher conditions.

Solution:

  • Lower the Reaction Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This will favor the pathway with the lower activation energy, which is typically the C4 acylation.

  • Change the Solvent: Switch to a less polar, aprotic solvent like Dichloromethane (DCM) or Toluene. These solvents are less likely to stabilize the charged intermediates involved in multiple pathways.

  • Use a Lewis Acid Catalyst: Adding a catalytic amount of a Lewis acid (e.g., CuI, ZnCl₂) can coordinate to the more Lewis-basic C4 anhydride oxygen, making this carbonyl significantly more electrophilic and directing the amine to attack it selectively.[4]

  • Control Stoichiometry: Using a slight excess of the isatoic anhydride can sometimes help consume the amine in the desired pathway before side reactions dominate.

Q: I am trying to synthesize two different regioisomers (e.g., linear vs. angular fused heterocycles) from the same starting materials but keep getting the same product. How can I switch the selectivity?

A: Explanation: Achieving "regiodivergent" synthesis requires forcing the reaction through two distinct mechanistic pathways. This is often accomplished by generating different reactive intermediates from the isatoic anhydride before the nucleophile is introduced or by altering the nature of the nucleophilic attack.

Solution: A powerful strategy involves the use of a phosphine-iodine system, which can generate two different electrophilic intermediates depending on the reaction conditions.[7][8]

  • For Linearly Fused Products (C2 Attack Driven): Pre-activation of the isatoic anhydride with triphenylphosphine (PPh₃) and iodine (I₂) can form a highly electrophilic oxyphosphonium intermediate. A direct attack by a nucleophile (like a diamine) at the now-activated C2 position drives the reaction toward the linear product.[7]

  • For Angularly Fused Products (C4 Attack Driven): Performing the pre-activation in the presence of a base like triethylamine (Et₃N), often with sonication, can lead to an in-situ generated cyclic imidate intermediate. Nucleophilic attack then occurs preferentially at the C4 position of this less reactive intermediate, leading to the angularly fused product.[7] The choice of base and temperature is critical in controlling this switch.[4]

Problem 2: The reaction is clean, but the yield is very low, with a significant amount of unreacted starting material.
Q: My nucleophile is sterically hindered, and the reaction is not proceeding. How can I drive it to completion?

A: Explanation: Steric hindrance around the nucleophile can significantly slow down the rate of reaction. Furthermore, if the substituent on the isatoic anhydride is electron-donating, the electrophilicity of the carbonyls is reduced, compounding the problem.

Solution:

  • Increase Temperature: For sterically demanding reactions, heating the reaction (e.g., to 80-120 °C in a solvent like DMF or DMSO) is often necessary to overcome the activation energy barrier.

  • Use an Activating Agent: As mentioned previously, a Lewis acid catalyst can enhance the electrophilicity of the C4 carbonyl. Alternatively, for N-alkylation reactions that are sluggish, stronger bases like sodium hydride (NaH) might be required to deprotonate the anhydride first, though this can lead to other side reactions.[9]

  • Consider an Alternative Synthetic Route: If direct reaction is not feasible, a multi-step approach may be necessary. For example, N-alkylation can sometimes be more effectively achieved by first synthesizing the isatin, performing the N-alkylation, and then oxidizing the isatin to the corresponding N-substituted isatoic anhydride.[9]

Data Summary & Key Influencing Factors

The regiochemical outcome of reactions with asymmetric isatoic anhydrides is a delicate balance of electronic, steric, and conditional factors. The tables below summarize these influences to guide your experimental design.

Table 1: Influence of Reaction Conditions on Regioselectivity
ParameterConditionLikely Favored Attack SiteRationale & Notes
Temperature Low (0 °C to RT)C4 (Anhydride) Favors the kinetic product, which is often direct acylation.[4]
High (> 80 °C)C2 (Carbamoyl) Can favor the thermodynamic product or overcome the activation barrier for the isocyanate pathway.
Solvent Aprotic (DCM, Toluene)C4 (Anhydride) Less stabilization of charged intermediates, leading to more selective pathways.
Polar/Protic (EtOH, H₂O)Mixed / C2 Can stabilize multiple transition states and may facilitate decarboxylation.[10]
Catalyst Lewis Acid (CuI, ZnCl₂)C4 (Anhydride) Coordinates to the anhydride oxygen, increasing C4 electrophilicity.[4]
Base (Et₃N, DMAP)Variable Can deprotonate the N-H, altering the anhydride's reactivity, or act as a nucleophilic catalyst.[1][7]
Additives PPh₃ / I₂C2 or C4 Condition-dependent. Can generate distinct reactive intermediates to achieve divergent selectivity.[7][8]
Table 2: Effect of Substituents and Nucleophile Type
FactorTypeEffect on Regioselectivity
Substituent on Anhydride Electron-Withdrawing (EWG)Increases overall electrophilicity, often enhancing selectivity for C4 attack.
Electron-Donating (EDG)Decreases electrophilicity, making the reaction more sensitive to the nucleophile's properties.
Nucleophile Hard (e.g., R-NH₂, R-OH)Generally favors attack at the harder C4 carbonyl center.
Soft / Bulky (e.g., R-SH, R₃N)May favor attack at the C2 position, especially under thermodynamic control. Steric bulk can disfavor C4 attack.

Core Experimental Protocols

These protocols provide a starting point for achieving regiocontrolled synthesis. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol A: Regioselective Synthesis of a 2-Substituted Quinazolin-4(3H)-one (Favored C4 Attack)

This protocol utilizes a one-pot, three-component reaction to favor initial C4 acylation followed by cyclization.

dot

C4_Attack_Workflow IA Isatoic Anhydride Heat Heat (80-120 °C) IA->Heat Aldehyde Aldehyde Aldehyde->Heat Amine Amine Source (e.g., NH4OAc) Amine->Heat Solvent Solvent (e.g., Ethanol) Solvent->Heat Intermediate In-situ formation of N-acyl-2-aminobenzamide (via C4 Attack) Heat->Intermediate Step 1 Cyclization Condensation & Cyclization Intermediate->Cyclization Step 2 Product 2,3-Substituted Quinazolin-4(3H)-one Cyclization->Product

Caption: Workflow for quinazolinone synthesis via C4 attack.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted isatoic anhydride (1.0 eq), an aldehyde (1.1 eq), and ammonium acetate (2.0 eq) as the ammonia source.[5]

  • Solvent Addition: Add ethanol as the solvent (approx. 0.1 M concentration relative to the anhydride).

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting anhydride is consumed (typically 2-4 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Protocol B: Divergent Synthesis of a Linearly Fused Benzoimidazoquinazolinone (Forced C2 Attack)

This protocol uses a phosphine-iodine system to generate a highly reactive intermediate that forces the initial nucleophilic attack at the C2 position.[7]

Methodology:

  • Pre-activation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the substituted isatoic anhydride (1.0 eq), triphenylphosphine (1.5 eq), and iodine (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Intermediate Formation: Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the reactive intermediate.

  • Nucleophile Addition: Add a solution of the nucleophile, for example, o-phenylenediamine (1.1 eq), dissolved in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to isolate the desired linear regioisomer.

References

  • Divergent Approach for Regioselective Synthesis of Linearly and Angularly Fused Benzoimidazoquinazolinones from Isatoic Anhydrides. The Journal of Organic Chemistry. [Link]

  • Divergent Approach for Regioselective Synthesis of Linearly and Angularly Fused Benzoimidazoquinazolinones from Isatoic Anhydrides. The Journal of Organic Chemistry. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Molecules. [Link]

  • Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

  • A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica. [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

  • Isatoic anhydride - Wikipedia. Wikipedia. [Link]

  • Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]

  • Study of Local Reactivity of Isatoic Anhydride Applying Quantum Molecular Similarity. ResearchGate. [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. The Journal of Organic Chemistry. [Link]

  • Regiodivergent Organocatalytic Reactions. MDPI. [Link]

  • Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characteristic IR Carbonyl Bands of Halogenated Isatoic Anhydrides

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, isatoic anhydrides serve as versatile synthons for a myriad of heterocyclic compounds. The reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, isatoic anhydrides serve as versatile synthons for a myriad of heterocyclic compounds. The reactivity and synthetic utility of these molecules can be finely tuned through substitution on the aromatic ring. Halogenation, in particular, offers a powerful tool to modulate the electronic properties of the isatoic anhydride scaffold, thereby influencing reaction pathways and the properties of the resulting products. Infrared (IR) spectroscopy provides a rapid and non-destructive method to probe the electronic environment of the carbonyl groups within the anhydride moiety. This guide offers a detailed comparison of the characteristic IR carbonyl absorption bands of halogenated isatoic anhydrides, providing both experimental and theoretical data to elucidate the impact of halogen substitution.

The Vibrational Signature of the Anhydride Carbonyls

Isatoic anhydride, a cyclic anhydride, exhibits two distinct carbonyl (C=O) stretching vibrations in its IR spectrum. These arise from the symmetric and asymmetric stretching modes of the two carbonyl groups.[1] The positions of these bands are sensitive to the electronic and steric environment of the molecule. Electron-withdrawing substituents on the aromatic ring, such as halogens, are expected to increase the frequency of these vibrations due to the inductive effect, which strengthens the C=O bonds.[2]

Comparative Analysis of Carbonyl Stretching Frequencies

CompoundHalogenPositionAsymmetric ν(C=O) (cm⁻¹)Symmetric ν(C=O) (cm⁻¹)Data Source
Isatoic Anhydride--~1775~1730Experimental (NIST WebBook)[3]
5-Bromoisatoic AnhydrideBr5~1785~1740Experimental (PubChem)[4]
5-Fluoroisatoic AnhydrideF5Not AvailableNot Available-
5-Chloroisatoic AnhydrideCl5Not AvailableNot Available-
6-Chloroisatoic AnhydrideCl6Not AvailableNot Available-

Note: The experimental values are estimations from graphical spectra and may have a slight variance. The lack of readily available experimental data for all halogenated derivatives highlights the importance of computational predictions in this field.

Key Observations:

  • Halogen-Induced Blue Shift: As evidenced by the data for 5-bromoisatoic anhydride, the introduction of a halogen atom at the 5-position leads to a noticeable increase in the wavenumber of both the asymmetric and symmetric carbonyl stretching bands compared to the parent isatoic anhydride. This "blue shift" is a direct consequence of the electron-withdrawing nature of the bromine atom.

  • Inductive Effect: The halogen atom pulls electron density away from the aromatic ring and, by extension, from the anhydride moiety. This inductive effect strengthens the carbonyl double bonds, requiring more energy to excite their vibrational modes, thus shifting the absorption to higher frequencies.

  • Positional Isomerism: While comprehensive data is not available, the position of the halogen on the aromatic ring is expected to have a subtle but discernible effect on the carbonyl stretching frequencies. Halogens at positions that can exert a stronger influence on the electronic density of the anhydride ring will likely result in more significant shifts.

Visualizing the Structure-Spectra Relationship

The following diagram illustrates the fundamental relationship between halogen substitution and the resulting shift in carbonyl stretching frequencies.

G cluster_0 Isatoic Anhydride Core cluster_1 Halogen Substitution cluster_2 Spectroscopic Effect Isatoic_Anhydride Isatoic Anhydride (Unhalogenated) Halogenated_Anhydride Halogenated Isatoic Anhydride Isatoic_Anhydride->Halogenated_Anhydride Inductive Effect (-I) IR_Shift Increase in ν(C=O) (Blue Shift) Halogenated_Anhydride->IR_Shift Strengthens C=O bonds

Caption: The inductive effect of halogen substitution on the isatoic anhydride ring leads to a strengthening of the carbonyl bonds and a subsequent increase in their IR stretching frequencies.

Experimental Protocol for IR Spectral Acquisition

For researchers wishing to acquire their own IR data for comparative purposes, the following protocol outlines a standard procedure for solid-state analysis using the KBr pellet technique.

Materials:

  • Halogenated isatoic anhydride sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (200-300 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Drying: Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.

  • Grinding: Place a small amount of KBr (approx. 50 mg) in the agate mortar and grind to a fine, consistent powder. This helps to ensure a homogenous mixture.

  • Mixing: Add the isatoic anhydride sample (1-2 mg) to the mortar. The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Gently but thoroughly grind the sample and KBr together for several minutes until a uniform, fine powder is obtained. The mixture should appear homogenous.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic carbonyl stretching bands.

G start Start prep Sample Preparation start->prep 1. Dry KBr & Sample mix Mixing with KBr prep->mix 2. Grind & Mix press Pellet Pressing mix->press 3. Form Pellet acquire Spectral Acquisition press->acquire 4. Record Spectrum analyze Data Analysis acquire->analyze 5. Identify Carbonyl Bands end End analyze->end

Caption: Workflow for acquiring the IR spectrum of a solid sample using the KBr pellet method.

Conclusion

The characteristic IR carbonyl bands of isatoic anhydrides are sensitive indicators of the electronic effects of substituents on the aromatic ring. Halogenation consistently leads to a blue shift in these bands, a phenomenon primarily attributed to the inductive electron-withdrawing nature of the halogens. While a comprehensive experimental dataset is not yet publicly available for all halogenated derivatives, the observable trends and the potential of computational chemistry provide a robust framework for understanding and predicting the spectroscopic properties of these important synthetic intermediates. This guide serves as a foundational resource for researchers employing IR spectroscopy in the characterization and development of novel halogenated isatoic anhydride-based compounds.

References

  • NIST. Isatoic anhydride. NIST Chemistry WebBook. [Link]

  • Stack Exchange. Why does the carbonyl group in an acid anhydride have two stretching frequencies?. Chemistry Stack Exchange. [Link]

  • PubChem. 5-Bromoisatoic Anhydride. National Center for Biotechnology Information. [Link]

  • Michigan State University. Infrared Spectrometry. Department of Chemistry. [Link]

  • University of Calgary. Sample IR spectra. Department of Chemistry. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • SlidePlayer. IR Spectroscopy of Hydrocarbons. [Link]

  • Azizoglu, A. & Yildiz, Y. K. Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride. [Link]

  • ACS Publications. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • University of Helsinki. Revisiting the vibrational spectrum of formic acid anhydride. [Link]

  • ResearchGate. Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. [Link]

  • YouTube. CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

  • OpenStax. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chem LibreTexts. IR Absorption Table. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • ResearchGate. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES (microreview). [Link]

  • RSC Publishing. Synthesis of visible-light mediated tryptanthrin derivatives from isatin and isatoic anhydride under transition metal-free conditions. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link]

  • Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. [Link]

  • ETH Zurich. Reaxys. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • SciCrunch. Spectral Database System (SDBS). [Link]

  • ResearchGate. FTIR spectra of 6FDA-DAD before (Polyamic acid) and after (Polyimide).... [Link]

  • OSTI.GOV. Vibrational Spectra of HNIW and its Isotopologues: A Combined Experimental and Computational Study. [Link]

  • arXiv. Computational Vibrational Spectroscopy. [Link]

  • White Rose Research Online. The first HyDRA challenge for computational vibrational spectroscopy. [Link]

  • RSC Publishing. Analytic calculations of anharmonic infrared and Raman vibrational spectra. [Link]

  • MDPI. Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. [Link]

  • PMC. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • ResearchGate. (a) Normalized spectra from NIST Chemistry WebBook, (b) and (c).... [Link]

  • ResearchGate. The vibrational spectra of phthalic anhydride. [Link]

  • ASEAN Journal for Science and Engineering in Materials. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]

  • Springer. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. [Link]

  • PubChem. Isatoic Anhydride. [Link]

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  • NIST. Welcome to the NIST Chemistry WebBook. [Link]

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  • U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

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  • University of Burdwan. ir spectrum of carboxylic acids and alcohols. [Link]

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Comparative

A Comparative Guide to the Reactivity of N-methyl vs. N-H Isatoic Anhydrides in Acylation Reactions

For researchers and professionals in drug development and synthetic chemistry, isatoic anhydrides serve as invaluable synthons for the preparation of anthranilamides and a variety of heterocyclic scaffolds. The choice be...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, isatoic anhydrides serve as invaluable synthons for the preparation of anthranilamides and a variety of heterocyclic scaffolds. The choice between the readily available N-H isatoic anhydride and its N-methylated counterpart is often a critical decision point in a synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental observations, to inform rational reagent selection and reaction optimization.

Executive Summary: A Tale of Two Anhydrides

At a glance, N-H and N-methyl isatoic anhydrides appear to be functionally similar acylating agents. Both react with nucleophiles, particularly primary and secondary amines, to yield the corresponding N-substituted-2-aminobenzamides, typically accompanied by the evolution of carbon dioxide. However, a deeper analysis reveals significant differences in their reactivity profiles. The primary takeaway is that N-methylisatoic anhydride is generally less reactive than its N-H counterpart , reacting "with slightly more difficulty" in analogous transformations[1]. This difference in reactivity is not a mere inconvenience but a reflection of fundamental electronic and steric disparities, which can be leveraged for synthetic advantage.

The Decisive Factors: Electronic and Steric Effects

The divergence in reactivity between these two molecules can be rationalized by considering the influence of the substituent on the endocyclic nitrogen atom.

Electronic Effects: The Inductive Push of the Methyl Group

The N-methyl group is a classic electron-donating group through induction. This donation of electron density to the aromatic ring and, more importantly, to the adjacent carbonyl group (C4-carbonyl) has a profound effect on the molecule's electrophilicity.

  • Reduced Carbonyl Electrophilicity: The primary driver of acylation reactions with isatoic anhydrides is the nucleophilic attack on one of the two electrophilic carbonyl carbons. The electron-donating nature of the methyl group in N-methylisatoic anhydride partially neutralizes the positive charge on the carbonyl carbons, making them less attractive to incoming nucleophiles[2][3]. This is a key reason for the observed lower reactivity of the N-methylated analog. In contrast, the N-H isatoic anhydride lacks this electron-donating group, rendering its carbonyls more electrophilic.

dot graph "" { graph [fontname="Arial", labeljust="l", labelloc="t", rankdir=LR, splines=ortho]; node [fontname="Arial", shape=plaintext, style=filled]; edge [arrowhead=none];

} dot Figure 1: Electronic influence on carbonyl electrophilicity.

Steric Hindrance: The Gatekeeper Effect

The spatial bulk of the methyl group in N-methylisatoic anhydride introduces a steric shield around the C4-carbonyl. This physical impediment can hinder the approach of nucleophiles, especially those that are sterically demanding[4][5]. While the effect may be less pronounced with small nucleophiles, it becomes a significant factor with bulkier amines, further contributing to the reduced reaction rates observed with N-methylisatoic anhydride.

Reaction Pathways and Byproduct Formation: A Mechanistic Divergence

The most significant practical difference between the two anhydrides lies in their potential reaction pathways, particularly in the context of byproduct formation.

N-H isatoic anhydride possesses an acidic proton on the nitrogen. Under certain conditions, particularly with sterically hindered amines, deprotonation can lead to the formation of an o-carboxyphenyl isocyanate intermediate. This highly reactive species can then be attacked by the amine to form a ureido-acid byproduct[1][6].

In stark contrast, N-methylisatoic anhydride cannot form this isocyanate intermediate due to the absence of the acidic N-H proton. Consequently, reactions with N-methylisatoic anhydride are "cleaner" in the sense that they are not complicated by the formation of ureido-derivatives[1]. This is a critical advantage when designing syntheses where the formation of such byproducts could complicate purification.

dot graph { graph [fontname="Arial", rankdir=TB, splines=true]; node [fontname="Arial", shape=box, style=rounded]; edge [fontname="Arial"];

} dot Figure 2: Divergent reaction pathways.

Spectroscopic Data Comparison

The structural differences between N-H and N-methyl isatoic anhydride are clearly reflected in their NMR spectra. The data below, compiled from various sources, provides a reference for their characterization[7][8][9][10][11][12][13].

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-H Isatoic Anhydride Aromatic Protons: ~7.0-8.0 (complex pattern), N-H Proton: Broad singlet, typically >10 ppm (solvent dependent)[7][9][12]Aromatic Carbons: ~115-140, Carbonyl Carbons: ~148 (C=O, N-C=O), ~160 (C=O, O-C=O)[7][12][13]
N-Methylisatoic Anhydride Aromatic Protons: ~7.2-8.1 (complex pattern), N-CH₃ Proton: Singlet, ~3.5 ppm[8][11]Aromatic Carbons: ~115-140, N-CH₃ Carbon: ~30, Carbonyl Carbons: ~147 (C=O, N-C=O), ~159 (C=O, O-C=O)[8][11]

Experimental Protocols: A Comparative Workflow

The following protocols provide a general framework for the acylation of an amine with both anhydrides. Note that reactions with N-methylisatoic anhydride may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable conversion to the N-H analog.

Acylation of a Primary Amine with N-H Isatoic Anhydride

Materials:

  • N-H Isatoic Anhydride (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.0-1.2 eq)

  • Solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • To a solution or suspension of the primary amine in the chosen solvent, add N-H isatoic anhydride in one portion at room temperature.

  • Heat the reaction mixture to 80-100 °C. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Acylation of a Primary Amine with N-Methylisatoic Anhydride

Materials:

  • N-Methylisatoic Anhydride (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.0-1.2 eq)

  • Solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • To a solution or suspension of the primary amine in the chosen solvent, add N-methylisatoic anhydride in one portion at room temperature.

  • Heat the reaction mixture to 100-120 °C. The evolution of CO₂ may be slower compared to the N-H analog.

  • Monitor the reaction by TLC. Note that longer reaction times (e.g., 4-12 hours) may be required for complete conversion.

  • Follow steps 4-7 from the N-H isatoic anhydride protocol for workup and purification.

dot graph { graph [fontname="Arial", rankdir=TB, splines=true]; node [fontname="Arial", shape=box, style=rounded]; edge [fontname="Arial"];

} dot Figure 3: Generalized experimental workflow.

Conclusion and Recommendations

The choice between N-methyl and N-H isatoic anhydride is a strategic one, dictated by the specific requirements of the synthesis.

  • Choose N-H Isatoic Anhydride for:

    • Maximizing reactivity, especially with less nucleophilic amines.

    • When shorter reaction times and lower temperatures are desired.

    • Cost-sensitive applications, as it is generally more readily available.

  • Choose N-Methylisatoic Anhydride for:

    • Syntheses where the formation of ureido byproducts must be avoided.

    • Reactions involving sterically hindered amines where the isocyanate pathway of the N-H analog is problematic.

    • Applications where the final product requires an N-methylanthranilamide moiety.

By understanding the interplay of electronic and steric effects, chemists can make an informed decision, leading to more efficient and predictable synthetic outcomes. The slightly lower reactivity of N-methylisatoic anhydride is often a small price to pay for the enhanced reaction purity it provides.

References

  • National Center for Biotechnology Information. "Isatoic Anhydride." PubChem Compound Summary for CID 8359, [Link].

  • Gardner, J. A., & Ryder, A. I. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.
  • ResearchGate. "Table 1 H NMR chemical shifts and coupling constants for anhydride (1)..." [Link].

  • National Center for Biotechnology Information. "N-Methylisatoic anhydride." PubChem Compound Summary for CID 25160, [Link].

  • Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 856-870.
  • ResearchGate. "Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH..." [Link].

  • Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Domingo, L. R., & Pérez, P. (2023). Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. ChemistryOpen, 12(5), e202300021.
  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (2014). Journal of Saudi Chemical Society, 18(5), 527-533.
  • SpectraBase. "Isatoic anhydride - Optional[13C NMR] - Spectrum." [Link].

  • Wikipedia. "Isatoic anhydride." [Link].

  • Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid - Supplementary Information. (2014). Molecules, 19(8), 12345-12356.
  • What defines electrophilicity in carbonyl compounds. (2024). Physical Chemistry Chemical Physics, 26(6), 4697-4706.
  • WO2015163952A1 - Isatoic anhydride derivatives and applic
  • An n→π* interaction reduces the electrophilicity of the acceptor carbonyl group. (2013).
  • Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids. (2021). Toxics, 9(12), 346.
  • What defines electrophilicity in carbonyl compounds. (2024). Physical Chemistry Chemical Physics, 26(6), 4697-4706.
  • Hegarty, A. F., Ahern, E. P., Frost, L. N., & Hegarty, C. N. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1935-1941.
  • Steric and Stereoelectronic Effects in Organic Chemistry. (2016).
  • Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) - PubMed. (2018). Acta Crystallographica Section C: Structural Chemistry, 74(Pt 8), 957-964.
  • Yadav, V. K. (2016). Steric and Stereoelectronic Effects in Organic Chemistry. Springer.
  • Synthesis of isatoic anhydride derivatives (microreview). (2025). Chemistry of Heterocyclic Compounds, 61(8).
  • Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simul
  • Clark, J. (n.d.). "acid anhydrides with ammonia or primary amines." Chemguide. [Link].

  • ReactionWeb.io. "Amine + Anhydride." [Link].

Sources

Validation

Technical Guide: The Strategic Advantage of 5-Bromo-6-Fluoro Substitution in Drug Discovery Scaffolds

Executive Summary In modern medicinal chemistry, the 5-bromo-6-fluoro substitution pattern—particularly within indole, indazole, and azaindole scaffolds—represents a "privileged" structural motif. This specific di-haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 5-bromo-6-fluoro substitution pattern—particularly within indole, indazole, and azaindole scaffolds—represents a "privileged" structural motif. This specific di-halogenation offers a synergistic advantage that mono-substitution cannot achieve: it combines a versatile synthetic handle and hydrophobic pharmacophore (Bromine at C5) with a metabolic blockade and electronic modulator (Fluorine at C6).

This guide objectively compares the 5-bromo-6-fluoro scaffold against its non-halogenated and mono-halogenated alternatives, detailing the physicochemical rationale, synthetic utility, and experimentally validated performance metrics.

Part 1: The Physicochemical Rationale

The efficacy of the 5-bromo-6-fluoro motif stems from the distinct yet complementary properties of the two halogens.

The C5-Bromine: The "Anchor" & "Handle"
  • Halogen Bonding (σ-hole): Unlike fluorine, bromine possesses a polarizable electron cloud with a positive electrostatic potential cap (the σ-hole) on its outer side. This allows it to act as a Lewis acid, forming directional halogen bonds with backbone carbonyls or side-chain residues (e.g., Phe, Tyr) in the target protein.

  • Hydrophobic Filling: The van der Waals radius of Br (1.85 Å) approximates a methyl group, effectively filling hydrophobic pockets without the metabolic liability of alkyl chains.

The C6-Fluorine: The "Shield"
  • Metabolic Blockade: The C6 position of indole-like scaffolds is a primary "soft spot" for CYP450-mediated oxidative hydroxylation. Substituting Hydrogen (bond energy ~98 kcal/mol) with Fluorine (bond energy ~116 kcal/mol) effectively blocks this metabolic route, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element.[1] Its placement at C6 pulls electron density from the aromatic ring system, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This reduces the scaffold's propensity for non-specific oxidation and modulates the acidity (

    
    ) of the pyrrole-like NH, often improving hydrogen bond donor capability.
    
Visualizing the Synergy

The following diagram illustrates the functional dichotomy of this substitution pattern.

G Scaffold Indole/Indazole Core Br_5 5-Bromo Substituent (The 'Anchor') Scaffold->Br_5 F_6 6-Fluoro Substituent (The 'Shield') Scaffold->F_6 HalogenBond Halogen Bonding (Target Affinity) Br_5->HalogenBond Interaction SynHandle Synthetic Handle (Pd-Catalysis) Br_5->SynHandle Utility MetabBlock Blocks CYP450 Oxidation F_6->MetabBlock Stability pKaMod Modulates NH Acidity (pKa) F_6->pKaMod Electronics

Figure 1: Functional anatomy of the 5-bromo-6-fluoro scaffold. The 5-position drives affinity and diversity, while the 6-position drives stability and physicochemical properties.

Part 2: Comparative Performance Guide

This section compares the 5-bromo-6-fluoro scaffold against standard alternatives using representative data derived from kinase inhibitor and GPCR ligand optimization campaigns (e.g., 5-HT2B, BRAF inhibitors).

Comparative Data Table
FeatureParent (H,H) Mono-Sub (5-Br) Mono-Sub (6-F) Di-Sub (5-Br, 6-F)
Primary Role Baseline ScaffoldAffinity / DiversityMetabolic StabilitySynergy (Affinity + Stability)
CYP450 Stability Low (High Clearance)Low/ModerateHigh High
LogD (Lipophilicity) LowHigh (Risk of insolubility)ModerateOptimal Balance
Synthetic Utility Poor (C-H activation req.)Excellent (Pd-coupling) PoorExcellent (Orthogonal)
Target Affinity (Kd) Baseline (e.g., >1 µM)Improved (~100 nM)BaselineHigh Potency (<10 nM)
Halogen Bond? NoYesNoYes (Enhanced by F-induced polarization)
Analysis of Alternatives
  • Vs. Parent (Unsubstituted): The parent scaffold often suffers from rapid clearance due to C6-oxidation. It lacks the vectors to fill hydrophobic pockets, resulting in lower potency.

  • Vs. 5-Bromo (Mono): While 5-Br allows for synthetic diversification and fills pockets, it is metabolically vulnerable at the C6 position. Furthermore, without the electron-withdrawing effect of 6-F, the 5-Br can be too lipophilic (high LogP), leading to poor solubility.

  • Vs. 6-Fluoro (Mono): This analog is stable but lacks the "handle" for library generation. It is a "dead-end" scaffold unless pre-functionalized elsewhere.

  • The 5-Br-6-F Advantage: The 6-F atom inductively withdraws electron density, which actually increases the σ-hole potential on the 5-Br atom, making the halogen bond stronger than in the mono-bromo analog. This is a critical, often overlooked electronic synergy.

Part 3: Synthetic Utility & Orthogonality

The 5-bromo-6-fluoro scaffold is a staple in library synthesis because the C-Br bond is reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-F bond remains inert under these conditions.

Workflow: Divergent Library Synthesis

This protocol allows researchers to "lock in" the metabolic stability provided by Fluorine while "dialing in" potency via the Bromine handle.

Synthesis Start 5-Bromo-6-fluoroindole (Scaffold) Step1 N-Protection (e.g., SEM, Boc, Tosyl) Start->Step1  Reagent: NaH, SEM-Cl Split Divergent Point Step1->Split PathA Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Split->PathA PathB Buchwald-Hartwig (R-NH2, Pd2(dba)3) Split->PathB PathC Heck Reaction (Acrylates, Pd(OAc)2) Split->PathC Final Library of 5-Substituted-6-fluoroindoles (Metabolically Stable) PathA->Final PathB->Final PathC->Final

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the Br/F scaffold.

Part 4: Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C5 position while retaining the C6-Fluoro shield.

Reagents:

  • Scaffold: 5-bromo-6-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane[2][5]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the scaffold, boronic acid, and base in 1,4-dioxane. Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or dehalogenation).

  • Catalyst Addition: Add the Pd catalyst rapidly against a positive Argon flow. Seal the vial immediately.

  • Reaction: Heat to 80–100°C for 2–4 hours. (Microwave irradiation: 110°C for 30 mins is an alternative).

  • Validation: Monitor via LC-MS. Look for the disappearance of the Bromine isotopic pattern (1:1 ratio of M/M+2) and the appearance of the product mass. The Fluorine atom remains intact (verified by ¹⁹F NMR if necessary).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and purify via flash chromatography.

Protocol 2: Microsomal Stability Assay (Validation of C6-F Effect)

Objective: Quantify the metabolic stability advantage of the 6-F substitution.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate buffer (pH 7.4).

Methodology:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL protein) with the test compound (1 µM final conc.) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench samples in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life: 
    
    
    
    .
    • Success Metric: The 5-bromo-6-fluoro analog should exhibit a

      
       > 2x that of the 5-bromo analog.
      

References

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Xu, Z., et al. (2011). Halogen Bonding in Drug Discovery: Recent Success Stories. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Seto, Y., et al. (2014). 5-HT2B Receptor Ligands: Structural Insight into Halogen Bonding. ACS Medicinal Chemistry Letters. Link

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